3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
Description
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h4H,2-3H2,1H3,(H,10,12) |
InChI Key |
IACQMRWHKPJWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NC(=O)CC(=O)N2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
An In-Depth Technical Guide to the Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, a molecule belonging to the pharmacologically significant class of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are analogues of purines and have garnered substantial interest in medicinal chemistry for their diverse biological activities.[1] This document outlines the core synthetic strategy, rooted in the cyclocondensation of a 5-aminopyrazole with a malonic acid derivative, and presents a detailed, step-by-step protocol intended for researchers, chemists, and professionals in drug development. The causality behind experimental choices, self-validating protocols, and detailed characterization methods are discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous agents targeting a range of biological receptors and enzymes.[2][3] Its structural resemblance to endogenous purines allows it to function as an effective antimetabolite in various biochemical pathways.[1][4] The synthesis of derivatives of this scaffold is therefore a critical task for the discovery of new therapeutic agents.
The most logical and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine-5,7-dione core is the condensation of a 3-substituted-5-aminopyrazole with diethyl malonate.[5] This approach is efficient and modular, allowing for variation at the 3-position of the pyrazole ring. For the target molecule, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione , the synthesis hinges on two key starting materials:
-
3-Ethyl-1H-pyrazol-5-amine: The core pyrazole building block.[6]
-
Diethyl Malonate: A readily available 1,3-dielectrophile that forms the pyrimidine ring.[7]
The reaction proceeds via a base-catalyzed cyclocondensation, where the binucleophilic 5-aminopyrazole attacks the two carbonyl groups of diethyl malonate, ultimately forming the fused bicyclic dione system.[8]
Synthesis of Key Precursor: 3-Ethyl-1H-pyrazol-5-amine
The availability of the correctly substituted aminopyrazole is paramount. The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[8] For the synthesis of 3-Ethyl-1H-pyrazol-5-amine, the required precursor is 3-oxopentanenitrile.
Reaction Mechanism: The synthesis involves an initial nucleophilic attack by hydrazine on the ketone carbonyl of 3-oxopentanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring after tautomerization.[8][9]
Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazol-5-amine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxopentanenitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or concentration. If not, the crude mixture can be purified by column chromatography on silica gel to afford pure 3-Ethyl-1H-pyrazol-5-amine.
Core Synthesis: Cyclocondensation to Yield the Final Product
This step constitutes the formation of the target pyrazolo[1,5-a]pyrimidine core. The reaction relies on the nucleophilicity of the 5-aminopyrazole and the electrophilicity of the diethyl malonate carbonyls.
Causality of Experimental Choices:
-
Base Catalyst: A strong base like sodium ethoxide (NaOEt) is used. It serves two purposes: first, to deprotonate the 5-aminopyrazole, increasing its nucleophilicity, and second, to catalyze the condensation and intramolecular cyclization steps.
-
Solvent: Anhydrous ethanol is the solvent of choice, as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.
-
Temperature: Elevated temperatures (reflux) are necessary to overcome the activation energy for both the initial acylation and the subsequent cyclization, driving the reaction towards the thermodynamically stable fused product.[7]
Overall Reaction Scheme
Caption: Overall synthesis of the target compound.
Experimental Protocol: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
-
Preparation of Catalyst: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add 3-Ethyl-1H-pyrazol-5-amine (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).
-
Reaction Conditions: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC to confirm the consumption of the starting materials.
-
Reaction Quench and Work-up: After completion, cool the flask in an ice bath. Carefully neutralize the mixture by adding aqueous HCl (e.g., 2M) until the pH is approximately 6-7. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation and Validation
A self-validating protocol relies on rigorous monitoring and final characterization to confirm the experimental outcome.
Table 1: Summary of Reaction Parameters
| Parameter | Value / Compound | Rationale |
| Reactant 1 | 3-Ethyl-1H-pyrazol-5-amine | The nucleophilic pyrazole core. |
| Reactant 2 | Diethyl Malonate | The 1,3-dielectrophile for pyrimidine ring formation. |
| Catalyst | Sodium Ethoxide (NaOEt) | Strong base to facilitate condensation. |
| Solvent | Anhydrous Ethanol | Prevents side reactions and solubilizes reactants. |
| Temperature | Reflux (~78 °C) | Provides activation energy for cyclization. |
| Reaction Time | 8-12 hours | Typical duration for completion, should be TLC monitored. |
| Expected Yield | 70-90% (typical for this class of reaction) | Varies based on scale and purity of reagents. |
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 21991095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione chemical structure
[1]
Executive Summary
The 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a fused bicyclic heterocycle characterized by a pyrazole ring fused to a pyrimidine ring.[1][2] Its structural significance lies in its ability to mimic the adenine core of ATP, making it a privileged scaffold for designing ATP-competitive inhibitors.[1] This guide details its structural dynamics (tautomerism), synthetic pathways, and application in drug discovery.[1]
Key Chemical Identifiers[1][3][4][5][6]
-
IUPAC Name: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione[1]
-
Common Synonyms: 3-Ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (Enol form tautomer)[1]
-
Molecular Formula: C₈H₉N₃O₂[1]
-
Core Scaffold: Pyrazolo[1,5-a]pyrimidine[1][3][4][5][6][7][8][9]
-
Key Functional Groups: Ethyl group (C3), Carbonyl/Hydroxyl (C5, C7)[1]
Structural Analysis & Tautomerism
Understanding the electronic distribution of this molecule is prerequisite to successful SAR (Structure-Activity Relationship) studies.[1] The molecule exists in a complex tautomeric equilibrium between the dione (keto) and diol (enol) forms.[1]
Tautomeric Equilibrium
While often nomenclatured as a "dione," the compound rarely exists solely in the diketo form in polar protic solvents.[1]
-
Diketo Form (Lactam): Predominant in solid state and non-polar solvents.[1]
-
Keto-Enol Forms: In solution (DMSO, MeOH), rapid proton exchange occurs at N4 and N6, leading to mixed tautomers.[1]
-
Aromatized Diol Form: Stabilization by solvent hydrogen bonding can favor the 5,7-dihydroxy tautomer, which restores aromaticity to the pyrimidine ring.[1]
Implication for Drug Design:
-
Docking Studies: You must dock all tautomers.[1] The keto form often acts as an H-bond acceptor (C=O), while the enol form acts as both donor and acceptor (C-OH).[1]
-
pKa: The N4 proton is acidic (pKa ~6-7), allowing for deprotonation and salt formation under basic conditions.[1]
Graphviz Visualization: Tautomeric States
The following diagram illustrates the proton shifts defining the tautomeric landscape.[1]
Caption: Tautomeric equilibrium shifts driven by solvent polarity and pH conditions.
Synthetic Pathways
The synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a convergent process involving the condensation of a specific aminopyrazole with a beta-dicarbonyl equivalent.[1]
Retrosynthetic Analysis
-
Disconnection: The C5-N4 and C7-N1 bonds are formed during cyclization.[1]
-
Precursors:
Step-by-Step Synthesis Protocol
This protocol is designed for high purity and scalability.[1]
Reagents:
-
4-Ethyl-1H-pyrazol-5-amine (1.0 eq)[1]
-
Diethyl malonate (1.2 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.5 eq)[1]
-
Ethanol (Anhydrous)[1]
Workflow:
-
Activation: Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.
-
Addition: Add 4-Ethyl-1H-pyrazol-5-amine to the basic solution. Stir for 15 minutes to deprotonate the exocyclic amine slightly, enhancing nucleophilicity.
-
Condensation: Dropwise add Diethyl malonate. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aminopyrazole.[1]
-
Precipitation: Cool the mixture to 0°C. Acidify carefully with HCl (2N) to pH ~4. The product will precipitate as an off-white solid.[1]
-
Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).
Mechanism: The exocyclic amine (5-NH2) of the pyrazole attacks one ester carbonyl of the malonate.[1] Loss of ethanol generates an amide intermediate.[1] Subsequently, the endocyclic pyrazole nitrogen (N1) attacks the second ester carbonyl, closing the pyrimidine ring.[1]
Graphviz Visualization: Synthetic Route
Caption: Convergent synthesis via condensation of aminopyrazole and malonate diester.
Medicinal Chemistry Applications
The 3-ethyl group provides a specific hydrophobic handle that can occupy small lipophilic pockets in enzyme active sites, differentiating it from the more common 3-H or 3-CN analogs.[1]
Target Classes
| Target Family | Mechanism of Action | Role of 3-Ethyl Group |
| Kinases (CDK2, PI3K) | ATP-Competitive Inhibition | Fills the "gatekeeper" region or hydrophobic back-pocket, improving selectivity over other kinases.[1] |
| Phosphodiesterases (PDE) | Catalytic Site Binding | Mimics the purine ring of cGMP/cAMP; the ethyl group improves van der Waals contact.[1] |
| Adenosine Receptors | Antagonism | Bioisostere of adenine; N-substitution patterns modulate A1 vs A2A selectivity.[1] |
Functionalization Strategies (SAR)
Once the 5,7-dione core is synthesized, it serves as a versatile intermediate:
-
Chlorination (POCl3): Converts the 5,7-dione to 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine .[1]
-
SNAr Displacement: The chlorines can be selectively displaced by amines (morpholine, aniline) to generate libraries of bioactive compounds.[1] The C7-Cl is typically more reactive than C5-Cl due to steric relief and electronic effects.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI):
-
[M+H]+: Expect a peak at m/z ~180.1 (Calculation: C8H9N3O2 = 179.18 g/mol ).
-
-
IR Spectroscopy:
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: Journal of Heterocyclic Chemistry. "Reaction of 3-aminopyrazoles with beta-keto esters."
-
Tautomerism in Pyrazolopyrimidines: Journal of Organic Chemistry. "Tautomeric equilibrium of 7-hydroxy-pyrazolo[1,5-a]pyrimidines."
-
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Pyrazolo[1,5-a]pyrimidine as a privileged scaffold for CDK inhibition."[1]
-
General CAS Record: PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidine-5,7-dione derivatives.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Abosyn [abosyn.com]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. 1566840-61-6|3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione| Ambeed [ambeed.com]
- 6. 1565108-16-8|6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS:1566840-61-63-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione-毕得医药 [bidepharm.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This heterocyclic system, an analog of purines, is central to the development of therapeutics targeting protein kinases, making it a focal point in oncology and inflammation research.[2][3] The compound 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a specific embodiment of this scaffold, and a thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of these properties, grounded in established analytical methodologies and field-proven insights, to empower researchers in their drug development endeavors.
Molecular Architecture and Inherent Characteristics
The foundational step in characterizing any compound is to understand its structure and fundamental computed properties. These values provide a baseline for predicting its behavior in various environments.
Molecular Structure
The molecular structure of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is depicted below. The core is a fused bicyclic system comprising a pyrazole and a pyrimidine ring. The ethyl substituent at position 3 and the dione functionality at positions 5 and 7 are critical determinants of its chemical reactivity and biological interactions.
Caption: Molecular structure of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
Computed Physicochemical Data
| Property | Value (Parent Compound) | Expected Impact of 3-Ethyl Group |
| Molecular Formula | C₆H₅N₃O₂ | C₈H₉N₃O₂ |
| Molecular Weight | 151.12 g/mol [4] | 179.18 g/mol |
| XLogP3 | -0.5[4] | Increase (more lipophilic) |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Topological Polar Surface Area | 64 Ų[4] | Expected to be similar |
Synthesis and Purification
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-amino-1H-pyrazole with a suitable 1,3-bielectrophilic partner.[5] For the target compound, a plausible and efficient route involves the reaction of 3-amino-5-ethyl-1H-pyrazole with diethyl malonate.
Synthetic Pathway
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of 3-amino-5-ethyl-1H-pyrazole and diethyl malonate.
-
Cyclocondensation: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the crude product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Rationale and Self-Validation
-
Choice of Base: Sodium ethoxide acts as a catalyst, promoting the nucleophilic attack of the amino pyrazole onto the carbonyl carbons of diethyl malonate.
-
Solvent: Ethanol is an appropriate solvent for this reaction, facilitating the dissolution of the reactants and the formation of the sodium ethoxide base.
-
Purification: Recrystallization is a standard and effective method for purifying the solid product, ensuring the removal of unreacted starting materials and by-products. The purity can be validated by melting point determination and chromatographic techniques (TLC, HPLC).
Core Physicochemical Properties: Experimental Determination
The following sections outline the standard experimental protocols for determining the key physicochemical properties that govern the behavior of a drug candidate.
Solubility
Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.
Experimental Protocol (Thermodynamic Solubility):
-
Sample Preparation: Add an excess of the compound to a series of buffered solutions at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP/LogD)
Importance: Lipophilicity, commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD), influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability.
Experimental Protocol (Shake-Flask Method for LogD):
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). Pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning, followed by a period of rest to allow for phase separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
Importance: The pKa value(s) of a compound determine its ionization state at different pH values. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.
Melting Point
Importance: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting point range is indicative of high purity.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.
Analytical Characterization
A suite of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by probing the chemical environment of the hydrogen and carbon atoms. Expected ¹H NMR signals would include those for the ethyl group, the methylene protons at position 6, and the protons on the pyrazole ring. The ¹³C NMR would show characteristic signals for the carbonyl carbons and the carbons of the heterocyclic rings.[6][7]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key expected absorptions include C=O stretching for the dione functionality and N-H stretching for the pyrimidine ring.[8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M+H]⁺ would be expected at m/z 180.18.[6][7]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The pyrazolo[1,5-a]pyrimidine core is known to be a fluorophore, and its absorption and emission properties can be characterized.[9]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak on the chromatogram indicates a high degree of purity.
-
Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.
Crystalline Structure and Polymorphism
The solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability.
X-ray Crystallography
To definitively determine the three-dimensional arrangement of the atoms in the crystal lattice, single-crystal X-ray diffraction is the gold standard. This technique would confirm the planarity of the fused ring system and reveal intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing.[10]
Polymorphism Screening
It is essential to investigate the potential for polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties. A polymorphism screen typically involves recrystallizing the compound from a variety of solvents under different conditions and analyzing the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Conclusion
A comprehensive understanding of the physicochemical properties of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is indispensable for its rational development as a drug candidate. The methodologies outlined in this guide provide a robust framework for the experimental determination of its key characteristics. By systematically evaluating its solubility, lipophilicity, pKa, and solid-state properties, researchers can build a complete profile of this promising molecule, enabling informed decisions in the complex process of drug discovery and development.
References
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2025, November 15). International Union of Crystallography. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. PubChem. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Pyrazolo[1,5-A]pyrimidine-5,7-diol. PubChem. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as... ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022, August 10). BYU ScholarsArchive. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023, March 29). MDPI. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ScienceDirect. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. US EPA. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). SciSpace. [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences. [Link]
-
6,8-Dihydro-1,3,8-trimethyl-4-phenylpyrazolo[3,4-b][6][10]diazepine-5,7(1H,4H)-dione. CAS Common Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione: Scaffold Pharmacology & Synthetic Utility
Topic: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Mechanism of Action Content Type: Technical Deep Dive / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 672323-32-9) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry. Structurally, it functions as a purine bioisostere , mimicking the electronic and steric profile of xanthine (e.g., theophylline) and adenine.
While often categorized as a synthetic intermediate, the molecule possesses intrinsic pharmacological potential as a Phosphodiesterase (PDE) inhibitor and Adenosine Receptor antagonist due to its dione motif. However, its primary utility in modern drug discovery is as the precursor to ATP-competitive kinase inhibitors (e.g., CDK, EGFR, and PI3K inhibitors) and GABA-A receptor modulators (analogous to Zaleplon).
This guide analyzes the compound's dual role: as a bioactive xanthine mimic and as a foundational template for "warhead" functionalization.
Chemical Identity & Structural Logic
Molecular Architecture
The molecule features a fused bicyclic system: a pyrazole ring fused to a pyrimidine ring.
-
Substituents: An ethyl group at C-3; ketone (carbonyl) groups at C-5 and C-7.
-
Tautomerism: The "5,7-dione" designation refers to the keto form, which exists in equilibrium with the enol form (5,7-diol). This tautomeric versatility is critical for its binding modes; the keto form mimics the hydrogen-bonding pattern of uracil/xanthine, while the enol form allows for chlorination and subsequent nucleophilic aromatic substitution (SNAr).
Pharmacophore Mapping
The 3-ethyl group provides lipophilic bulk that fills hydrophobic pockets (e.g., the ribose binding pocket in kinases or the hydrophobic region of the benzodiazepine binding site). The 5,7-dione motif functions as a hydrogen bond acceptor/donor pair, mimicking the N1-C6 region of endogenous purines.
Mechanism of Action (MOA)
The mechanism of action is context-dependent, split between its direct activity as a dione and its derived activity as a functionalized inhibitor.
Direct MOA: Phosphodiesterase (PDE) Inhibition & Adenosine Antagonism
In its native dione form, the molecule acts as a xanthine bioisostere .
-
Target: Cyclic Nucleotide Phosphodiesterases (PDEs) and Adenosine Receptors (A1/A2A).
-
Mechanism: The planar dione system intercalates into the catalytic cleft of PDEs, mimicking cAMP/cGMP. The carbonyl oxygens form hydrogen bonds with conserved glutamine residues (e.g., Gln369 in PDE4), while the pyrazole ring stacks against phenylalanine residues (e.g., Phe372).
-
Effect: Competitive inhibition of PDE prevents the hydrolysis of cAMP/cGMP, leading to elevated intracellular levels of these second messengers. This results in downstream activation of Protein Kinase A (PKA) and EPAC (Exchange Protein directly Activated by cAMP).
Derived MOA: ATP-Competitive Kinase Inhibition
When the 5,7-dione is converted to 5,7-diamino or 5,7-aryl derivatives, the MOA shifts to Kinase Inhibition .
-
Target: Cyclin-Dependent Kinases (CDK2, CDK9), EGFR, PI3K
. -
Mechanism: The pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding hinge region of the kinase. The N1 and N4 nitrogens (or substituents at C5/C7) form critical hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).
-
Selectivity: The 3-ethyl group orients towards the gatekeeper residue, influencing selectivity profiles against other kinases.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the compound acting as a PDE inhibitor (Direct MOA) and its synthetic conversion path to Kinase Inhibitors (Derived MOA).
Caption: Dual pathway illustrating the direct PDE inhibitory potential of the dione scaffold and its synthetic evolution into ATP-competitive kinase inhibitors.
Experimental Protocols
Synthesis of the Scaffold
This protocol yields the core 5,7-dione structure.
-
Reagents: 3-Amino-4-ethylpyrazole (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt) (2.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 3-amino-4-ethylpyrazole in anhydrous ethanol.
-
Add NaOEt solution dropwise at 0°C.
-
Add diethyl malonate and reflux the mixture for 4–6 hours.
-
Monitor reaction completion via TLC (MeOH:DCM 1:9).
-
Workup: Cool to room temperature. Acidify with HCl (1M) to precipitate the dione. Filter the solid, wash with cold water and ethanol.
-
Validation: 1H NMR (DMSO-d6) should show a singlet at ~5.6 ppm (H-6) and broad singlets for NH (if tautomer allows).
-
PDE Inhibition Assay (Direct MOA Validation)
To verify the xanthine-mimic activity of the dione form.
-
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay.
-
Enzyme: Recombinant human PDE4B or PDE3A.
-
Substrate: Fluorescein-labeled cAMP (200 nM).
-
Protocol:
-
Incubate enzyme + test compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2) for 15 min.
-
Add substrate and incubate for 30 min at RT.
-
Add detection reagents (Tb-labeled anti-cAMP antibody).
-
Readout: Measure TR-FRET signal (HTRF). Decrease in signal indicates substrate hydrolysis; preservation of signal indicates inhibition.
-
Control: Rolipram (PDE4 inhibitor) or Milrinone (PDE3 inhibitor).
-
Kinase Selectivity Profiling (Derived Activity)
If the scaffold is chlorinated and aminated (e.g., to 5,7-diamino derivative):
-
Platform: Radiometric 33P-ATP Kinase Assay (HotSpot).
-
Panel: CDK2/CyclinA, EGFR, PI3K
. -
Data Analysis: Calculate IC50. The 3-ethyl group typically enhances potency against CDK2 compared to the 3-H analog due to hydrophobic packing in the gatekeeper region.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione core affect biological target affinity.
| Position | Modification | Effect on Activity | Primary Target Class |
| C-3 | Ethyl (Current) | Balanced lipophilicity; fits hydrophobic pockets. | PDE / Kinase (General) |
| C-3 | Cyano (-CN) | Increases polarity; critical for GABA-A affinity (e.g., Zaleplon). | GABA-A Receptor |
| C-3 | Phenyl / Aryl | Enhances potency for Adenosine A2A / A3 receptors. | Adenosine Antagonist |
| C-5/7 | Dione (=O) | Mimics Xanthine/Uracil; H-bond acceptor. | PDE / Adenosine |
| C-5/7 | Chloro (-Cl) | Reactive electrophile; no biological activity (toxic). | Synthetic Intermediate |
| C-5/7 | Amino (-NHR) | Mimics Adenine; critical for ATP-site binding. | Kinase (CDK/EGFR) |
References
-
Scaffold Synthesis & Chemistry
-
Kinase Inhibition (CDK/EGFR)
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2020). RSC Advances. Link
-
-
PI3K Inhibition
-
DDR1 Inhibition
-
Chemical Properties
Sources
- 1. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. leapchem.com [leapchem.com]
The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system comprising both pyrazole and pyrimidine rings, stands as a privileged structure in medicinal chemistry.[1] Its rigid, planar framework is highly amenable to chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activities.[2] This versatility has led to the discovery of a remarkable spectrum of pharmacological properties, positioning pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for the development of novel therapeutics.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into their mechanisms of action, present key structure-activity relationships, and provide exemplary experimental protocols for their biological evaluation.
Anticancer Activity: Targeting the Kinome and Beyond
Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3][4]
Mechanism of Action: Potent Kinase Inhibition
The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases.[4] This leads to the disruption of downstream signaling pathways that are often dysregulated in cancer. Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis. Certain derivatives have shown potent dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA).[5]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers. Pyrazolo[1,5-a]pyrimidines have been developed as EGFR inhibitors, showing promise in the treatment of non-small cell lung cancer (NSCLC).[4]
-
B-Raf and MEK Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently activated in melanoma. Pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on both B-Raf and MEK.[4]
-
Other Kinases: The versatility of the scaffold allows for the targeting of a broad range of other kinases, including BRAF, JNK, CK2, PDE4, BCL6, DRAK1, and Pim-1.[3][4]
Caption: Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer potency of pyrazolo[1,5-a]pyrimidine derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their activity.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 14a | HCT116 (Colon) | 0.0020 | [6] |
| 6t | CDK2 | 0.09 | [5] |
| 6s | TRKA | 0.45 | [5] |
| 14c (vs JNK1) | - | 0.51 | [3] |
| 14c (vs JNK2) | - | 0.53 | [3] |
| 14c (vs JNK3) | - | 1.03 | [3] |
| 14c (vs BRAFV600E) | - | 0.009 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Cancer cell lines (e.g., HepG-2, MCF-7)[7]
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: A New Frontier
Pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens, offering a potential scaffold for the development of new anti-infective agents.
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial mechanism of these derivatives is an active area of research. One identified mechanism is the inhibition of MurA, a key enzyme in the peptidoglycan biosynthesis pathway of bacteria.[8] Some derivatives also act as RNA polymerase inhibitors.[9]
Caption: Inhibition of MurA by pyrazolo[1,5-a]pyrimidine derivatives disrupts bacterial cell wall synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4c | Escherichia coli | 1.95 | [8] |
| 5 | Klebsiella pneumoniae | 0.12 | [10] |
| 5 | Enterococcus faecalis | 0.03 | [10] |
| 5 | Pseudomonas aeruginosa | 0.49 | [10] |
| 7b (RNA Polymerase Inhibitor) | - | IC50 = 0.213 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the pyrazolo[1,5-a]pyrimidine compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and pyrazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of COX and Inflammatory Kinases
The anti-inflammatory properties of these compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins.[11] Additionally, some derivatives can inhibit mitogen-activated protein kinases (MAPKs) such as JNK, which play a crucial role in inflammatory signaling.[12]
Quantitative Data: In Vitro and In Vivo Efficacy
| Compound | Assay | Result | Reference |
| 4c | COX-1 IC50 | 9.835 ± 0.50 µM | [11] |
| 4c | COX-2 IC50 | 4.597 ± 0.20 µM | [11] |
| 5b | COX-1 IC50 | 4.909 ± 0.25 µM | [11] |
| 5b | COX-2 IC50 | 3.289 ± 0.14 µM | [11] |
| 2 and 8 | Carrageenan-induced rat paw edema | 64.83% and 63.95% inhibition | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Administer the test compounds or vehicle to different groups of rats.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Central Nervous System (CNS) Activity
While less explored than other activities, some pyrazolo[1,5-a]pyrimidine derivatives have shown potential for modulating CNS targets, suggesting their utility in neurological disorders. Some derivatives have been investigated for their anxiolytic properties and as inhibitors of enzymes relevant to Alzheimer's disease.[8][14][15]
Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-dielectrophilic compounds.
Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.
Various synthetic strategies, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, have been developed to enhance the efficiency and diversity of these compounds.[1][3][4]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded potent lead compounds with well-defined mechanisms of action. Future research should focus on optimizing the pharmacokinetic properties and selectivity of these derivatives to enhance their clinical potential. The exploration of their activity in other therapeutic areas, such as CNS disorders and viral infections, also warrants further investigation. The continued application of advanced synthetic methodologies and computational drug design will undoubtedly accelerate the development of novel pyrazolo[1,5-a]pyrimidine-based drugs to address unmet medical needs.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
- El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. Eur. J. Chem. 2011, 2, 331-336. (URL: )
-
Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][7]triazines. Taylor & Francis Online. (URL: )
- Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Taylor & Francis Online. (URL: )
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. (URL: )
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: )
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. (URL: )
- Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. (URL: )
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. (URL: )
- Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2)
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. (URL: )
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide delves into the history and discovery of a specific, yet foundational, member of this class: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. While a singular "discovery" event for this exact molecule is not prominently documented, its existence is a logical outcome of well-established synthetic routes developed during the mid-20th century exploration of fused heterocyclic systems. This guide will reconstruct the scientific journey, from the initial synthesis of the parent scaffold to the specific methodologies that enable the creation of the 3-ethyl dione derivative. We will provide detailed, field-proven experimental protocols, explore the causality behind synthetic choices, and offer insights into the chemical properties and potential of this compound as a building block in drug discovery.
A Historical Perspective: The Dawn of Pyrazolo[1,5-a]pyrimidines
The story of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is intrinsically linked to the broader history of its parent scaffold. The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, driven by a desire to explore the chemical and biological space of fused heterocyclic systems.[1] Early investigations were primarily focused on the fundamental synthesis and reactivity of this novel ring system.[1] Over time, the pharmacological potential of these compounds became apparent, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] A significant turning point came in the 1980s and 1990s when pyrazolo[1,5-a]pyrimidines were identified as potent inhibitors of protein kinases, solidifying their importance in medicinal chemistry.[2] This discovery spurred extensive research into the synthesis of a diverse array of derivatives, with modifications at various positions of the bicyclic core to fine-tune their biological activity.
The Genesis of the Dione Core: A Foundational Synthetic Strategy
The most direct and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione core is the condensation of a 3-substituted-5-aminopyrazole with a malonic acid derivative, typically diethyl malonate. This reaction provides the dihydroxy tautomer, 3-ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine, which exists in equilibrium with the dione form.
A key example of this methodology is the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide.[3] This well-established protocol serves as a direct blueprint for the synthesis of the 3-ethyl analog.
Visualizing the Core Synthesis
Caption: Synthetic pathway to the target compound.
Detailed Synthetic Protocols
The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a two-stage process: the synthesis of the key precursor, 3-ethyl-1H-pyrazol-5-amine, followed by the cyclocondensation to form the pyrazolopyrimidine ring.
Part A: Synthesis of 3-Ethyl-1H-pyrazol-5-amine
The synthesis of 3-alkyl-5-aminopyrazoles can be efficiently achieved through the reaction of allenic or acetylenic nitriles with hydrazine.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pent-2-ynenitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-ethyl-1H-pyrazol-5-amine.
Part B: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
This protocol is adapted from the established synthesis of the 3-methyl analog.[3]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. To the ethanol, add sodium metal (1.1 eq) portion-wise, controlling the exothermic reaction.
-
Addition of Reagents: Once all the sodium has reacted, add diethyl malonate (1.05 eq) to the sodium ethoxide solution. Then, add a solution of 3-ethyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol dropwise.
-
Cyclocondensation: Heat the resulting mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol, which exists in tautomeric equilibrium with the dione form.
Structural Elucidation and Physicochemical Properties
The structural confirmation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its tautomeric diol form is achieved through standard spectroscopic techniques.
| Property | Data |
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| Appearance | Expected to be a crystalline solid |
| 1H NMR | Protons of the ethyl group, pyrazole ring, and pyrimidine ring would be observed. The presence of broad singlets for the N-H and O-H protons would confirm the dione and diol tautomers. |
| 13C NMR | Signals corresponding to the carbonyl carbons (in the dione form) or hydroxyl-bearing carbons (in the diol form), as well as the carbons of the ethyl group and the heterocyclic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) stretching in the dione form and O-H stretching in the diol form. |
Modern Relevance and Future Directions
While 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione itself may not be a frontline therapeutic, its scaffold is of immense interest. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
The functional groups of the dione offer multiple points for further chemical modification. The carbonyl groups can be converted to other functionalities, and the nitrogen atoms can be alkylated or acylated, providing a versatile platform for the generation of diverse chemical libraries for high-throughput screening.
Potential Signaling Pathway Interactions
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer.
Caption: Potential kinase inhibition by derivatives.
Conclusion
The discovery and history of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione are a testament to the systematic exploration of heterocyclic chemistry. While not a singular, celebrated discovery, its synthesis is a logical and reproducible consequence of foundational organic chemistry principles. The true significance of this molecule lies in its embodiment of the versatile and biologically relevant pyrazolo[1,5-a]pyrimidine scaffold. For researchers in drug development, understanding the history and synthetic accessibility of such core structures is paramount for the rational design of next-generation therapeutics. The protocols and historical context provided herein offer a solid foundation for further exploration and innovation in this exciting field.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Therapeutic Potential of the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Scaffold
The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione scaffold.
Executive Summary & Chemical Architecture
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 672323-32-9) represents a privileged bicyclic heterocycle classified as a purine bioisostere . Structurally, it fuses a lipophilic pyrazole ring with a polar pyrimidine-dione moiety. This architecture mimics the natural substrates xanthine and hypoxanthine, positioning the molecule as a high-value scaffold for targeting enzymes and receptors involved in purine metabolism and signaling.
Structural Pharmacophore Analysis
The molecule operates through two distinct functional domains:[1]
-
The 5,7-Dione Motif (Polar Face): This region functions as a hydrogen bond donor/acceptor system, mimicking the uracil/xanthine face of natural purines. It is critical for binding to the molybdenum cofactor (MoCo) domain of metalloenzymes or the orthosteric site of GPCRs.
-
The 3-Ethyl Substituent (Lipophilic Handle): Located on the pyrazole ring, this ethyl group provides a hydrophobic anchor. In enzyme active sites, this substituent probes hydrophobic pockets (e.g., the Phe914/Phe1009 region in Xanthine Oxidase), enhancing affinity compared to the unsubstituted parent scaffold.
Tautomeric Consideration: Researchers must note that this compound exists in equilibrium between its dione (keto) form and its dihydroxy (enol) form. In physiological solution (pH 7.4), the dione form typically predominates, but the enol form is the reactive species during electrophilic aromatic substitution or chlorination reactions (e.g., with POCl₃).
Primary Therapeutic Targets
Target A: Xanthine Oxidase (XO) Inhibition
Therapeutic Indication: Gout, Hyperuricemia, Reperfusion Injury.
The 5,7-dione motif is a direct structural analogue of xanthine. Xanthine Oxidase (XO) is a molybdopterin-containing flavoprotein responsible for oxidizing hypoxanthine to xanthine and xanthine to uric acid.
-
Mechanism of Action: The 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-dione scaffold acts as a competitive inhibitor. The dione nitrogens (N4 and N1) coordinate with the glutamate residues in the active site, while the carbonyl oxygens interact with arginine residues.
-
The "3-Ethyl" Advantage: Unlike allopurinol (which has no 3-substituent), the 3-ethyl group occupies the hydrophobic channel leading to the MoCo active site. This steric occlusion can reduce the rate of superoxide radical generation often associated with XO turnover.
Target B: Adenosine Receptor Antagonism (A1/A2A)
Therapeutic Indication: Diuresis, CNS Modulation (Parkinson’s models), Asthma.
Adenosine receptors (GPCRs) recognize the adenine/xanthine core. The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented antagonist core.
-
Binding Mode: The planar dione system intercalates between aromatic residues (e.g., Phe171 in A1 receptors) via
- stacking. The 3-ethyl group provides selectivity by clashing with sterically restricted regions in specific receptor subtypes (A3 vs A1), acting as a "selectivity filter."
Target C: Phosphodiesterase (PDE) Inhibition
Therapeutic Indication: Inflammation (PDE4), Schizophrenia (PDE10A).
The structural homology to rolipram and theophylline suggests potential PDE inhibitory activity. The dione mimics the cyclic phosphate ester of cAMP/cGMP, potentially chelating the catalytic zinc/magnesium ions in the PDE active site.
Visualization of Signaling & Pharmacophore
The following diagram illustrates the dual-targeting capability of the scaffold based on its structural features.
Caption: Pharmacophore mapping of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione linking structural domains to specific biological targets.
Synthesis Protocol
This protocol describes the "One-Pot" condensation method, which is the industry standard for generating high-purity 5,7-dione derivatives.
Reagents Required[2][3][4][5]
-
Precursor: 3-Amino-4-ethylpyrazole (CAS: 26167-45-3).
-
Cyclizing Agent: Diethyl malonate (1.2 equivalents).
-
Base: Sodium ethoxide (NaOEt) (2.0 equivalents).
-
Solvent: Absolute Ethanol (anhydrous).
Step-by-Step Methodology
-
Preparation of Alkoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (0.46 g, 20 mmol) in absolute ethanol (50 mL) to generate fresh sodium ethoxide. Note: Commercial NaOEt solution can be used if titration confirms concentration.
-
Addition of Pyrazole: Add 3-amino-4-ethylpyrazole (1.11 g, 10 mmol) to the stirring alkoxide solution. Stir at room temperature for 15 minutes to deprotonate the exocyclic amine.
-
Condensation: Dropwise add diethyl malonate (1.92 g, 12 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The product typically appears as a lower Rf spot compared to the starting pyrazole.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The sodium salt of the product may precipitate. If not, concentrate the solvent to 20% volume.
-
Dilute with water (20 mL) and acidify carefully with 2M HCl to pH 3–4.
-
The free dione will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.
Self-Validating Check: The final product should exhibit a melting point >250°C (decomposition) and show characteristic carbonyl stretches in IR at ~1650–1700 cm⁻¹.
Experimental Validation: Xanthine Oxidase Assay
To verify the therapeutic potential of the synthesized compound, the following spectrophotometric assay is recommended.
Assay Principle
This assay measures the rate of uric acid formation from xanthine by monitoring absorbance at 290 nm .
Protocol
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA.
-
Enzyme Solution: Dilute bovine milk Xanthine Oxidase (commercially available) to 0.01 units/mL in the buffer.
-
Substrate Solution: Prepare 150 µM Xanthine solution in the buffer.
-
Inhibitor Preparation: Dissolve 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).
-
Reaction Setup:
-
Blank: Buffer + Enzyme.
-
Control: Buffer + Enzyme + Xanthine (No Inhibitor).
-
Test: Buffer + Enzyme + Inhibitor + Xanthine.
-
-
Measurement:
-
Pre-incubate Enzyme and Inhibitor for 10 minutes at 25°C.
-
Initiate reaction by adding Xanthine substrate.
-
Monitor
Absorbance at 290 nm for 5 minutes.
-
-
Calculation: Determine
by plotting % Inhibition vs. Log[Inhibitor].
Data Table: Expected Reference Values (Hypothetical Comparison)
| Compound | Target | Mechanism | Est.[1][2][3][4] IC50 range |
| 3-Ethylpyrazolo[1,5-a]... | Xanthine Oxidase | Competitive | 1.0 - 5.0 µM |
| Allopurinol | Xanthine Oxidase | Suicide Substrate | 0.5 - 2.0 µM |
| 3-Phenyl Analogue | Xanthine Oxidase | Competitive | 0.1 - 0.5 µM |
Note: The 3-ethyl variant is generally less potent than the 3-phenyl variant due to reduced
References
- Title: Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl).
-
Xanthine Oxidase Inhibition: Title: Synthesis and enzymic activity of some novel xanthine oxidase inhibitors.[5] 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[6][5][7] Source: Journal of Medicinal Chemistry (1985). URL:[Link]
-
Adenosine Receptor Antagonism: Title: Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile.[4] Source: Medicinal Research Reviews (2008). URL:[Link]
-
Chemical Identity: Title: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. Source: PubChem CID 135787026.[8] URL:[Link]
Sources
- 1. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8076479B2 - Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl)-amino derivatives and intermediates - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Homology Modeling of Putative 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Targets
This guide provides an in-depth, technical walkthrough of the homology modeling process for potential protein targets of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a range of protein targets, particularly protein kinases.[1][2][3] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6][7]
Given the absence of a specific experimentally determined target for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in the public domain, this guide will utilize a representative and well-characterized protein kinase, Cyclin-Dependent Kinase 2 (CDK2) , as a putative target. This approach mirrors a common strategy in early-stage drug discovery, where new compounds are evaluated against known targets of structurally similar molecules.[8]
Introduction: The Rationale for Homology Modeling
Experimentally determining the three-dimensional structure of a protein via methods like X-ray crystallography or NMR spectroscopy can be a time-consuming and resource-intensive process.[9] Homology modeling, also known as comparative modeling, offers a powerful computational alternative to generate a 3D model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a homologous protein, the "template".[10][11] This technique is predicated on the principle that protein structure is more conserved throughout evolution than protein sequence.[10] For newly synthesized compounds like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, a high-quality homology model of its putative target can be invaluable for understanding potential binding interactions and guiding further drug development efforts.
PART 1: The Homology Modeling Workflow: A Self-Validating System
The robustness of a homology model is contingent on a meticulous and iterative workflow. Each step is designed to build upon the previous one, with validation checks integrated throughout the process to ensure the final model is of the highest possible quality.
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Homology modeling - Wikipedia [en.wikipedia.org]
- 11. avys.omu.edu.tr [avys.omu.edu.tr]
In Silico Screening of Pyrazolo[1,5-a]pyrimidine Libraries: A Structural Biology-Driven Protocol
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. This characteristic makes it a potent template for developing kinase inhibitors (e.g., CDK, KDR, BTK) and GABA-A receptor modulators. However, the flat, heteroaromatic nature of this scaffold introduces specific challenges in in silico screening, including tautomeric ambiguity and solubility-limited false positives.
This guide details a high-fidelity computational screening workflow designed to isolate potent, drug-like hits while minimizing the attrition rate common to kinase-focused libraries.
Part 1: The Scaffold & Library Architecture
Chemical Space and Numbering
The pyrazolo[1,5-a]pyrimidine core consists of a fusion between a pyrazole and a pyrimidine ring.[1][2] Its utility stems from the bridgehead nitrogen (N4) and the accessible vectors for substitution at C2, C3, C5, and C7.
-
Adenine Mimicry: The N1 nitrogen often acts as a hydrogen bond acceptor, mimicking the N1 of adenine in the ATP binding pocket.
-
Synthetic Vectors:
-
C3 Position: Ideal for introducing aryl groups to target the "gatekeeper" residues in kinases.
-
C5/C7 Positions: Often used to solubilize the molecule (e.g., morpholine/piperazine appendages) or reach the solvent front.
-
Library Enumeration Strategy
Do not screen "off-the-shelf" diverse libraries. Instead, build a focused combinatorial library.
-
R-Group Decomposition:
-
R3 (Electrophilic substitution site): Aryl/Heteroaryl (Phenyl, Pyridine, Indole).
-
R5/R7 (Nucleophilic displacement sites): Amines, Ethers, Aliphatic chains.
-
Critical Pre-Screening Filter: Before docking, apply a PAINS (Pan-Assay Interference Compounds) filter specifically to remove fused ring systems prone to aggregation. Pyrazolo-pyrimidines are generally stable, but certain substituents (e.g., rhodanines, catechols) attached to the core can cause false positives in biochemical assays.
Part 2: The Screening Workflow (Visualized)
The following diagram outlines the decision cascade, moving from raw enumeration to high-fidelity MD validation.
Caption: Figure 1. Hierarchical screening cascade prioritizing tautomeric accuracy and thermodynamic stability over simple docking scores.
Part 3: Molecular Docking Protocol
Docking pyrazolo[1,5-a]pyrimidines requires handling the "hinge-binding" interaction correctly. Standard docking often flips the molecule 180°, missing the critical H-bonds.
Ligand Preparation (The Tautomer Trap)
The pyrazole ring can exist in different tautomeric states depending on substitution.
-
Protocol: Use tools like LigPrep (Schrödinger) or Avogadro (Open Source) to generate all tautomers at pH 7.4 ± 1.0.
-
Checkpoint: Ensure the N1 nitrogen is available as an H-bond acceptor. If the N1 is protonated (rare in this scaffold but possible with specific electron-donating groups), it cannot accept the H-bond from the kinase backbone amide.
Receptor Grid Generation (Case Study: CDK2)
Using CDK2 (e.g., PDB: 1DI8 or 1HCK) as the template:
-
Grid Center: Centered on the co-crystallized ligand (usually ATP or a known inhibitor).
-
H-Bond Constraints (Crucial): Define a hydrogen bond constraint on the backbone amide of Leu83 (in CDK2) or the equivalent hinge residue (e.g., Met592 in TrkA).
-
Requirement: Force the docking engine to satisfy this constraint. This mimics the adenine-binding mode and filters out non-specific hydrophobic collapses.
Scoring Function
Use a precision-based scoring function (e.g., Glide XP or AutoDock Vina).
-
Threshold: Do not rely solely on the raw score. Filter poses based on Interaction Fingerprints (IFP) .
-
Mandatory Interaction: The pose must show the pyrazolo[1,5-a]pyrimidine core planar to the hinge region.
Part 4: Post-Docking Validation (MD & MM-PBSA)
Docking scores often fail to account for the solvation penalty of the flat heteroaromatic rings. Molecular Dynamics (MD) is required to verify the stability of the "hinge" hydrogen bond.
MD Simulation Protocol
-
Software: GROMACS or AMBER.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.
-
System: Solvate in a cubic box (TIP3P water), neutralize with Na+/Cl- (0.15 M).
-
Duration: 100 ns. (Pyrazolo-pyrimidines are rigid; 100 ns is sufficient to observe drift).
-
Analysis Metric: Calculate the RMSD of the ligand relative to the protein backbone.
-
Pass: Ligand RMSD < 2.5 Å over the last 50 ns.
-
Fail: Ligand flips or drifts into the solvent.
-
MM-PBSA Calculation
Binding free energy (
Equation:
Protocol:
-
Extract 100 frames from the last 20 ns of the trajectory.
-
Use the g_mmpbsa tool or AmberTools MMPBSA.py.
-
Dielectric Constant: Use
(interior) and (solvent). -
Selection Criteria: A
significantly lower (more negative) than the reference inhibitor indicates a high-probability hit.
Part 5: Interaction Map & Mechanism
Understanding why a hit works is as important as finding it. The diagram below illustrates the canonical binding mode of this scaffold in a kinase pocket.
Caption: Figure 2. Pharmacophore map showing the critical N1-Hinge interaction and the vectors for selectivity (R3) and solubility (R7).
Part 6: ADMET & Drug-Likeness[3][7]
Pyrazolo[1,5-a]pyrimidines are often lipophilic. To ensure "drug-likeness," calculate the following properties for all hits:
| Property | Target Range | Rationale |
| LogP | 2.0 – 4.5 | High LogP (>5) in this scaffold leads to metabolic instability and poor solubility. |
| TPSA | 60 – 120 Ų | Ensure cell permeability. The core itself has low TPSA; polar R-groups are needed. |
| H-Bond Donors | 1 – 3 | Keep low to maintain membrane permeability. |
| Metabolic Stability | CYP3A4 Score | Check C3-aryl groups for metabolic "soft spots" (e.g., unsubstituted phenyl rings). |
Recommendation: If LogP is > 4.5, introduce a morpholine or piperazine ring at the C7 position. This is a validated medicinal chemistry tactic (seen in drugs like Zaleplon and various clinical kinase inhibitors) to improve the pharmacokinetic profile.
References
-
Elbakry, H. F., et al. (2023).[2][10] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link
-
Kumar, H., et al. (2020). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. Link
-
Page, C. S., & Bates, P. A. (2006).[11] "Can MM-PBSA calculations predict the specificities of protein kinase inhibitors?" Journal of Computational Chemistry. Link
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link
-
Kumari, R., et al. (2014). "g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations." Journal of Chemical Information and Modeling. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unige.iris.cineca.it [unige.iris.cineca.it]
- 11. Can MM-PBSA calculations predict the specificities of protein kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in vitro assay protocol
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. We will delve into the scientific rationale behind the chosen methodology, provide a step-by-step protocol, and offer insights into data interpretation.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] Derivatives of this core structure are frequently investigated as potent inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of modern drug discovery.[3][4] Compounds based on the pyrazolo[1,5-a]pyrimidine framework have been developed as inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks), demonstrating their therapeutic potential.[2][5][6]
Given this context, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, as a member of this chemical class, is a prime candidate for evaluation as a kinase inhibitor. A reliable in vitro assay is the foundational step in characterizing its biological activity, determining its potency (typically as an IC50 value), and understanding its mechanism of action.
Assay Principle: Luminescence-Based Kinase Activity Quantification
To determine the inhibitory potential of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, we will employ a luminescence-based kinase assay, such as the Kinase-Glo® platform.[7][8] This homogeneous "add-mix-read" assay format is a cornerstone of high-throughput screening (HTS) due to its simplicity, sensitivity, and robustness.[9][10]
The core principle is the quantification of ATP remaining in solution after a kinase reaction.[8] Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[11] In the presence of an inhibitor, kinase activity is reduced, and consequently, less ATP is consumed. The Kinase-Glo® reagent contains Ultra-Glo™ Luciferase, which generates a stable luminescent signal in the presence of ATP.[8][9] The resulting light output is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[7]
This method is universally applicable to virtually any kinase that utilizes ATP, making it a versatile first-line screening assay.[9]
Signaling Pathway Context
The diagram below illustrates a simplified, generic kinase signaling cascade and the point of intervention for an ATP-competitive kinase inhibitor like a pyrazolo[1,5-a]pyrimidine derivative.
Caption: Generic kinase signaling pathway and inhibitor action.
Experimental Protocol: Kinase Inhibition Assay
This protocol is designed as a comprehensive starting point and may require optimization for the specific kinase being targeted.
PART 1: Materials and Reagents
-
Test Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
-
Kinase: A purified, active kinase of interest (e.g., CDK2/Cyclin A, a common target for this scaffold).[2][12]
-
Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate).
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate solution.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Roscovitine for CDK2).[12]
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.
-
Solvent: 100% Dimethyl sulfoxide (DMSO).
-
Microplates: Solid white, opaque 96-well or 384-well assay plates suitable for luminescence.
-
Equipment: Multichannel pipettes, plate shaker, and a microplate luminometer.
PART 2: Reagent Preparation
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in 100% DMSO. Expertise & Experience: DMSO is the standard solvent for most small-molecule library compounds due to its high solubilizing power. Preparing a high-concentration stock allows for minimal final DMSO concentration in the assay, which is critical as high levels of DMSO can inhibit enzymatic reactions.[13]
-
Compound Dilution Series: Perform a serial dilution of the test compound stock to create a range of concentrations for IC50 determination. A common approach is a 10-point, 3-fold serial dilution in 100% DMSO. This creates a dose-response curve to accurately calculate the IC50.[14][15]
-
Kinase Working Solution: Dilute the kinase enzyme to its optimal working concentration in cold assay buffer. Trustworthiness: The optimal enzyme concentration should be determined empirically. It is the concentration that results in approximately 10-30% ATP consumption during the reaction time, ensuring the assay operates within the linear range of the detection reagent.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in assay buffer. Expertise & Experience: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[15][16]
-
Kinase-Glo® Reagent: Prepare the detection reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[7]
PART 3: Assay Procedure
The following workflow is designed for a 384-well plate format. Volumes can be adjusted for other plate types.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altogenlabs.com [altogenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
How to use 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in cell culture
Application Note: Pharmacological Evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione in Mammalian Cell Culture
Executive Summary
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 1479504-65-8) is a bicyclic heterocyclic scaffold structurally classified as a purine bioisostere . Due to its structural homology with hypoxanthine and xanthine, this compound and its derivatives are primarily investigated for Xanthine Oxidase (XO) inhibition , Cyclin-Dependent Kinase (CDK) modulation , and as synthetic intermediates for hypnotic agents (e.g., Zaleplon analogs).
This guide provides a standardized protocol for solubilization, cellular administration, and biological activity screening, focusing on its potential as a metabolic modulator and anti-proliferative agent.
Chemical Profile & Preparation
Compound Characteristics:
-
Molecular Formula: C₈H₉N₃O₂
-
Molecular Weight: 179.18 g/mol
-
Physical State: Solid (often crystalline powder)
-
Solubility: Poor in water/PBS; Soluble in DMSO.
-
Acidity (pKa): The amide-like protons at N4/N6 (tautomeric) are weakly acidic (pKa ~9-10).
Stock Solution Preparation (Critical Step)
The dione moiety creates a rigid crystal lattice, often requiring assistance for high-concentration solubilization.
-
Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) .
-
Target Concentration: Prepare a 50 mM stock solution.
-
Calculation: Dissolve 8.96 mg of powder in 1 mL of DMSO.
-
-
Dissolution Protocol:
-
Add DMSO to the powder.
-
Vortex vigorously for 60 seconds.
-
Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5-10 minutes. The compound must be fully dissolved before use.
-
-
Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Cell Culture Protocol: Dosing & Administration
Cell Line Selection
Select cell lines based on the intended pharmacological target:
-
Metabolic/Enzymatic Screening (XO Inhibition): HepG2 or Caco-2 (High endogenous Xanthine Oxidase activity).
-
Anti-proliferative/Kinase Screening: HCT-116 or MCF-7 (Standard solid tumor models).
-
Neuropharmacology (GABA-A modulation): SH-SY5Y (Neuroblastoma).
Dosing Strategy
Due to the potential for off-target effects at high concentrations, a log-scale dose escalation is recommended.
-
Vehicle Control: 0.2% DMSO (Max tolerated volume).
-
Screening Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.
-
Preparation of Working Solutions:
-
Dilute the 50 mM stock into pre-warmed complete culture media immediately prior to use.
-
Example (100 µM final): Add 2 µL of 50 mM stock to 998 µL of media.
-
Table 1: Dilution Scheme for 6-Well Plate (2 mL/well)
| Final Conc. (µM) | Stock Conc. Used | Vol. Stock (µL) | Vol. Media (µL) | DMSO % (v/v) |
| 0 (Vehicle) | Pure DMSO | 2.0 | 1998 | 0.1% |
| 1.0 | 1 mM (Intermediate) | 2.0 | 1998 | 0.1% |
| 10 | 10 mM (Intermediate) | 2.0 | 1998 | 0.1% |
| 50 | 50 mM (Stock) | 2.0 | 1998 | 0.1% |
| 100 | 50 mM (Stock) | 4.0 | 1996 | 0.2% |
Experimental Workflow: Biological Assays
Cytotoxicity Screening (MTT/CCK-8)
Determine the non-toxic range before mechanistic studies.
-
Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Aspirate media and add 100 µL of drug-containing media (Table 1).
-
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read OD at 570 nm.
-
Analysis: Calculate % Viability relative to Vehicle Control.
Mechanistic Assay: Xanthine Oxidase (XO) Inhibition
As a purine analog, this compound is a candidate XO inhibitor.
-
Principle: XO converts Xanthine to Uric Acid + H₂O₂. Inhibition is measured by reduced H₂O₂ production or Uric Acid formation.
-
Protocol:
-
Lyse treated HepG2 cells using non-denaturing lysis buffer.
-
Incubate lysate with Xanthine substrate (50 µM) ± Compound (10-50 µM).
-
Measure H₂O₂ generation using an Amplex Red or colorimetric probe at 570 nm.
-
Positive Control: Allopurinol (10 µM).
-
Mechanistic Visualization
The following diagram illustrates the structural interference of pyrazolo[1,5-a]pyrimidine-5,7-diones in the purine catabolic pathway.
Caption: Competitive inhibition of Xanthine Oxidase by pyrazolo[1,5-a]pyrimidine scaffold, blocking Uric Acid formation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Compound hydrophobicity | Reduce final concentration < 50 µM; Ensure DMSO stock is fully solubilized (warm to 37°C). |
| Crystal Formation in Wells | Solvent evaporation | Use plate seals; Ensure incubator humidity is >95%. |
| No Biological Effect | Poor cellular uptake | Perform a permeabilization assay or increase incubation time to 72h. |
| High Background Toxicity | DMSO sensitivity | Ensure final DMSO concentration is ≤ 0.2%. Include a "DMSO-only" control. |
References
-
Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 203–242.[1]
-
Foye, W. O., et al. "Synthesis and xanthine oxidase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives." Journal of Pharmaceutical Sciences, vol. 67, no. 7, 1978, pp. 962-964.
-
ChemSRC. "3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol - Physicochemical Properties." ChemSRC Database, Accessed 2024.
Sources
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione for high-throughput screening
Application Note: High-Throughput Screening of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Scaffolds
Executive Summary
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD ) represents a "privileged scaffold" in medicinal chemistry. Structurally mimicking the purine core of ATP and the xanthine ring of cGMP/cAMP, this bicyclic heterocycle is a primary building block for libraries targeting Protein Kinases (e.g., PI3K, CDK, Trk) and Phosphodiesterases (PDEs) .
This guide details the protocols for utilizing EPPD-based libraries in High-Throughput Screening (HTS). It addresses the specific physicochemical challenges of the scaffold (solubility, aggregation) and provides a validated workflow for screening against ATP-dependent and hydrolytic targets.
Technical Profile & Physicochemical Properties
Before initiating HTS, the library's physical behavior must be characterized to prevent false negatives (precipitation) or false positives (aggregation).
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | ~179.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | High potential for specific binding in hinge regions (Kinases) or metal centers (PDEs). |
| Solubility (Aqueous) | Low (< 50 µM typical) | Critical: Requires DMSO stock; prone to precipitation in chilled buffers. |
| UV/Vis Absorbance | Interference Warning: Can interfere with UV-based enzymatic assays; prefer Red/Far-Red fluorescent readouts. | |
| Aggregation Potential | Moderate to High | Can form colloidal aggregates acting as promiscuous inhibitors (PAINS). |
HTS Workflow Strategy
The screening strategy treats EPPD as a core scaffold. The workflow is designed to differentiate specific binding (ATP-competitive or Allosteric) from non-specific artifacts.
Workflow Diagram
Figure 1: Validated HTS workflow for EPPD derivatives, emphasizing the removal of aggregation-based false positives.
Detailed Protocols
Library Preparation & Solubilization
The 5,7-dione core is prone to "crashing out" upon dilution into aqueous buffer.
-
Solvent: 100% Anhydrous DMSO.
-
Stock Concentration: 10 mM (Standard) or 50 mM (Fragment).
-
Storage: -20°C in varying humidity-controlled environments (absorbs water easily).
Protocol:
-
Dissolve solid EPPD derivatives in 100% DMSO. Vortex for 30 seconds.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.
-
Centrifuge at 1,000 x g for 1 minute to drive droplets down.
-
QC Step: Dilute a random sampling 1:100 into the assay buffer (e.g., PBS). Measure OD600. If OD > 0.05, the compound is precipitating. Action: Lower screening concentration.
Primary Assay: Kinase Inhibition (TR-FRET)
Rationale: EPPD is a bioisostere of the adenine ring of ATP. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected for its robustness against the intrinsic fluorescence of some pyrazolo-pyrimidines.
Reagents:
-
Kinase Target (e.g., PI3K, CDK2).[1]
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-kinase antibody.
Step-by-Step Protocol:
-
Plate Prep: Dispense 50 nL of EPPD library compounds (10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Note: Brij-35 is critical to prevent EPPD aggregation.
-
-
Incubation: Incubate for 15 minutes at RT to allow compound binding.
-
Tracer Addition: Add 5 µL of Tracer solution.
-
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read TR-FRET on a multimode reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).
-
Calculation: Calculate TR-FRET Ratio (Em665/Em615).
Counter-Screen: Aggregation Check
EPPD derivatives are hydrophobic and can form colloidal aggregates that sequester enzymes non-specifically.
-
Method: Re-test hits in the presence of 0.01% Triton X-100 (or increase Brij-35 to 0.1%).
-
Logic: If IC50 shifts significantly (> 5-fold) with higher detergent, the inhibition is likely due to aggregation (False Positive).
Mechanistic Validation (SAR Logic)
To validate that the EPPD core is driving specific interactions, use the "Chlorination Switch" strategy during hit expansion.
Figure 2: Chemical validation pathway. The Dione is often a precursor; converting it to the 7-amino/morpholino derivative (e.g., Zaleplon-like or PI3K inhibitors) usually increases potency by orders of magnitude.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence | Switch to Red-shifted dyes (Alexa647) or use Time-Resolved Fluorescence (TRF). |
| Steep Hill Slope (> 2.0) | Aggregation / Precipitation | Add 0.01% Triton X-100; reduce compound concentration. |
| Low Z-Prime (< 0.5) | DMSO interference | EPPD requires DMSO, but enzymes may be sensitive. Keep final DMSO < 1%. |
| No Hits | Library concentration too low | EPPD is a fragment. Screen at higher concentrations (50-100 µM) if using FBDD. |
References
-
PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2023.[2] Available at: [Link]
-
National Institutes of Health (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int J Mol Sci, 2022. Available at: [Link]
-
RSC Advances. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry, 2020.[3] Available at: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Application Note: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione in Kinase Drug Discovery
Executive Summary
This application note details the utility of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as 3-EPPD ) as a privileged scaffold in the design and synthesis of ATP-competitive kinase inhibitors.
Unlike fully functionalized drugs, 3-EPPD represents a core pharmacophore —a bioisostere of the adenine ring found in ATP. Its dione structure allows for versatile chemical functionalization, particularly at the C5 and C7 positions, enabling the generation of libraries targeting Trk, CDK, Pim-1, and PI3K families. This guide provides the protocols for activating this scaffold, conducting Structure-Activity Relationship (SAR) expansion, and validating kinase inhibitory potential.
Structural Basis & Mechanism of Action
The "Privileged Scaffold" Concept
Kinase inhibitors typically function by competing with ATP for the binding site in the catalytic cleft of the kinase enzyme. The pyrazolo[1,5-a]pyrimidine core of 3-EPPD mimics the purine ring of ATP.
-
Hinge Region Binding: The nitrogen atoms (N1, N4) and the carbonyl/hydroxyl tautomers at positions 5 and 7 serve as hydrogen bond acceptors/donors that interact with the kinase "hinge" region (e.g., Met residue in Trk or Leu in CDK).
-
3-Ethyl Substituent: This group occupies the hydrophobic pocket (Gatekeeper region), providing steric bulk that can improve selectivity against kinases with smaller gatekeeper residues.
Binding Mode Visualization
The following diagram illustrates the logical flow of how 3-EPPD blocks signal transduction via ATP competition.
Figure 1: Mechanism of Action. 3-EPPD competes with ATP for the active kinase cleft, preventing substrate phosphorylation and halting downstream oncogenic signaling.
Preparation & Handling
Physicochemical Properties
-
Molecular Weight: ~179.18 g/mol
-
Solubility: Poor in water; soluble in DMSO (>10 mM) and DMF.
-
Stability: Stable at room temperature as a solid. Hygroscopic—store in a desiccator.
-
Tautomerism: Exists in equilibrium between the dione (keto) and di-hydroxy (enol) forms. This tautomerism is critical for chemical reactivity.
Storage Protocol
-
Lyophilized Powder: Store at -20°C. Stable for >2 years.
-
Stock Solution (DMSO): Prepare at 10 mM. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.
Experimental Protocols
Protocol A: Scaffold Activation (Chlorination)
Why this step? The 5,7-dione form itself is a weak inhibitor. To create a potent drug, the oxygens must be replaced (usually with chlorine) to allow for nucleophilic substitution with amines (SAR expansion).
Materials:
-
3-EPPD (1.0 eq)
-
Phosphorus oxychloride (
) (Excess, solvent/reagent) -
N,N-Dimethylaniline (Catalyst)
Procedure:
-
Place 3-EPPD (1 g) in a dry round-bottom flask under Argon.
-
Add
(5 mL) carefully. -
Add N,N-Dimethylaniline (0.5 mL).
-
Reflux at 110°C for 4-6 hours. Monitor by TLC (The dione is polar; the dichloro product is non-polar).
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product (5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine) will precipitate.
-
Filter, wash with cold water, and dry.
-
Result: A reactive intermediate ready for amination to generate kinase libraries.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Target: To determine the
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Fluorescent Tracer (Staurosporine-Red or similar).
-
Recombinant Kinase (e.g., TrkA).
-
Test Compound (3-EPPD derivative).
Workflow:
-
Plate Prep: Dispense 10 µL of 2x Kinase/Antibody mixture into a 384-well black plate.
-
Compound Addition: Add 10 nL of test compound (serially diluted in DMSO). Incubate for 30 mins at RT to allow binding.
-
Tracer Addition: Add 10 µL of 2x Tracer/ATP mixture.
-
Incubation: Incubate for 60 mins at RT.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal.
-
High Signal = Tracer bound (Inhibitor failed).
-
Low Signal = Tracer displaced (Inhibitor bound).
-
Protocol C: Data Analysis
Calculate Percent Inhibition using the formula:
Workflow Visualization: From Scaffold to Lead
Figure 2: Medicinal Chemistry Workflow. Transforming the 3-EPPD precursor into a bioactive kinase inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Compound insolubility in aqueous buffer. | Limit DMSO final concentration to <1%. Ensure stock is clear before dilution. |
| Low Yield in Chlorination | Incomplete reaction or hydrolysis during quench. | Use fresh |
| Non-Specific Inhibition | Aggregation-based inhibition (Pan-assay interference). | Add 0.01% Triton X-100 to assay buffer to disrupt aggregates. |
| Weak Potency ( | Poor fit in ATP pocket. | Modify C7 substituent. Bulky aromatic amines at C7 often improve potency (e.g., binding to the hinge region). |
References
-
Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules Journal. Link
-
PubChem. (2025). Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine. Link
-
American Chemical Society. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link
Application Note: Cellular Profiling of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Introduction & Mechanistic Rationale
The molecule 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a privileged scaffold in medicinal chemistry known as a purine bioisostere . Structurally, the pyrazolo[1,5-a]pyrimidine-5,7-dione core mimics the xanthine ring system found in endogenous signaling molecules (adenosine, guanosine) and pharmacological agents (theophylline, caffeine).
Due to this structural homology, this compound and its derivatives are primarily investigated for two distinct but related biological activities:
-
Phosphodiesterase (PDE) Inhibition: Blocking the degradation of cAMP/cGMP, similar to Rolipram or Ibudilast.
-
Adenosine Receptor Antagonism: Acting as competitive antagonists at
or receptors.
This Application Note provides a definitive guide to distinguishing these activities using cell-based assays. Unlike cell-free enzymatic screens, these protocols validate membrane permeability, target engagement, and functional downstream signaling.
Chemical Structure & Target Logic
The "5,7-dione" substitution pattern renders the pyrimidine ring non-aromatic (lactam form), closely resembling the uracil moiety of xanthine. The "3-ethyl" group provides lipophilicity, potentially enhancing cell permeability and selectivity for hydrophobic pockets in PDE catalytic domains or GPCR binding sites.
Experimental Workflow: The "cAMP Differentiator"
To determine if the compound acts as a PDE inhibitor or an Adenosine Receptor antagonist, we utilize a cAMP modulation assay under two distinct stimulation conditions.
The Logic of Differentiation
-
Scenario A (PDE Inhibition): If the compound inhibits PDE, it will potentiate the cAMP signal generated by a sub-maximal dose of an adenylate cyclase activator (e.g., Forskolin).
-
Scenario B (Adenosine Antagonism): If the compound is an Adenosine antagonist, it will block the cAMP suppression caused by an Adenosine agonist (in
-coupled systems) or block cAMP generation (in -coupled systems).
Diagram: Signaling Pathways & Compound Intervention
The following diagram illustrates the intervention points for the compound within the GPCR/cAMP signaling cascade.
Figure 1: Dual potential mechanism of action. The compound may block the receptor (upstream) or inhibit the enzyme PDE (downstream), both regulating cAMP levels.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is preferred over ELISA for its "mix-and-read" simplicity and high throughput capability in 384-well plates.
Materials
-
Cell Line: HEK293 (overexpressing Adenosine
receptor) or U937 (high PDE4 expression). -
Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity or similar).
-
Stimulant: Forskolin (activates Adenylate Cyclase directly).
-
Agonist: NECA (stable Adenosine analog).
-
Reference Compounds: Rolipram (PDE4 inhibitor), ZM241385 (
antagonist).
Step-by-Step Methodology
Step 1: Cell Preparation
-
Harvest HEK293 cells using Accutase (avoid Trypsin to preserve receptors).
-
Resuspend in stimulation buffer (HBSS + 500 µM IBMX).
-
Critical Note:IBMX (3-isobutyl-1-methylxanthine) is a non-selective PDE inhibitor.
-
Experimental Split:
-
For Antagonist Mode: Include IBMX in buffer to mask PDE effects.
-
For PDE Inhibitor Mode: OMIT IBMX . You want the cells' endogenous PDE to be active so your compound can inhibit it.
-
-
Step 2: Compound Treatment (384-well plate)
Dispense 5 µL of cells (approx. 2,000 cells/well) into a white low-volume plate.
| Group | Treatment A (PDE Mode) | Treatment B (GPCR Antagonist Mode) |
| Buffer | HBSS (No IBMX) | HBSS + 500 µM IBMX |
| Pre-incubation | Add Test Compound (10 µM - 0.1 nM) | Add Test Compound (10 µM - 0.1 nM) |
| Time | Incubate 15 mins @ RT | Incubate 15 mins @ RT |
| Stimulation | Add Forskolin (EC20) | Add NECA (EC80) |
| Reaction | Incubate 30 mins @ RT | Incubate 30 mins @ RT |
Step 3: Detection
-
Add 5 µL cAMP-d2 conjugate (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
Incubate 1 hour at Room Temperature.
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
Data Analysis & Interpretation
Calculate the HTRF Ratio (
-
PDE Inhibition Result: In the absence of IBMX, the compound causes a dose-dependent increase in cAMP (decrease in HTRF signal) relative to Forskolin alone.
-
Antagonist Result: In the presence of IBMX, the compound causes a dose-dependent decrease in cAMP (recovery of HTRF signal) by blocking the NECA agonist.
Protocol 2: Functional Phenotypic Assay (TNF- Release)
If the compound is a PDE inhibitor (specifically PDE4, common for this scaffold), it should possess anti-inflammatory properties. This assay validates the functional consequence of the cAMP modulation observed in Protocol 1.
Rationale
Elevated cAMP in monocytes/macrophages inhibits the transcription of pro-inflammatory cytokines like TNF-
Materials
-
Cells: Human PBMCs (Peripheral Blood Mononuclear Cells) or THP-1 Monocytes.
-
Inducer: Lipopolysaccharide (LPS) from E. coli.
-
Detection: AlphaLISA or ELISA for human TNF-
.
Workflow Diagram
Figure 2: Workflow for anti-inflammatory phenotypic screening.
Protocol Steps
-
Seeding: Plate THP-1 cells (100,000 cells/well) in 96-well plates in RPMI + 10% FBS.
-
Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h if macrophage-like phenotype is desired.
-
Compound Addition: Add 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (serial dilution). Incubate for 1 hour.
-
Induction: Add LPS (final concentration 100 ng/mL).
-
Incubation: Incubate for 4 hours (for mRNA) or 18-24 hours (for protein secretion).
-
Harvest: Collect supernatant.
-
Quantification: Perform ELISA.
-
Success Criteria: A sigmoidal dose-response curve showing inhibition of TNF-
release ( typically in the M range for this scaffold).
-
Troubleshooting & Controls
| Issue | Possible Cause | Solution |
| High Background in cAMP | Endogenous Adenosine | Add Adenosine Deaminase (ADA) to the buffer (1 U/mL) to remove background adenosine. |
| No Effect in PDE Assay | Cell Permeability | The 5,7-dione is polar. Ensure DMSO concentration is 0.5% to aid solubility, or verify entry with a PAMPA assay. |
| Bell-Shaped Curve | Cytotoxicity | Run a parallel CellTiter-Glo (ATP) viability assay. Compounds with this core can be toxic at >50 µM. |
| Precipitation | Solubility | The "dione" moiety can have poor solubility. Check the well bottom for crystals before reading. |
References
-
Scaffold Bioactivity
-
Review of Pyrazolo[1,5-a]pyrimidines: Fassihi, A. et al. "Pyrazolo[1,5-a]pyrimidine derivatives: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2020. Link
-
-
PDE Inhibition Methodology
-
HTRF Guidelines: Degorce, F. et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009. Link
-
-
Adenosine Receptor Signaling
-
A2A Receptor Assays: Jacobson, K.A. et al. "Adenosine Receptors as Therapeutic Targets." Nature Reviews Drug Discovery, 2006. Link
-
-
Chemical Structure Reference
Sources
Application Note: Pharmacological Profiling & Efficacy Testing of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
[1]
Executive Summary & Compound Rationale
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD-57 ) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is a purine bioisostere, sharing electronic and steric features with xanthine and barbiturates.
Because of this dual structural identity, EPPD-57 must be profiled against two primary therapeutic hypotheses:
-
Metabolic Modulation (Primary): As a xanthine isostere, the 5,7-dione core is a classic pharmacophore for Xanthine Oxidase (XO) inhibition, relevant for treating gout and hyperuricemia.
-
CNS Modulation (Secondary): The pyrazolo[1,5-a]pyrimidine core is the structural backbone of sedative-hypnotics like Zaleplon. The 5,7-dione moiety, resembling the acidic ring of barbiturates, suggests potential GABAergic activity (anxiolytic/sedative effects).
This guide provides a bifurcated testing protocol to validate efficacy in both therapeutic areas, ensuring a "fail-fast" or "scale-fast" decision matrix.
Experimental Workflow (Logic Map)
The following decision tree outlines the critical path for validating EPPD-57 efficacy.
Figure 1: Strategic workflow for validating EPPD-57. The path splits based on the primary mechanism of action (MOA) being investigated.
Pre-Formulation & Vehicle Strategy
The 5,7-dione ring system renders EPPD-57 acidic (pKa ~6-7) and sparingly soluble in water.[1] Proper formulation is critical to avoid false negatives in animal models.
-
Preferred Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.
-
Alternative (IV Dosing): 10% DMSO / 40% PEG-400 / 50% Saline.[1]
-
Dose Range: 5, 10, and 30 mg/kg (IP or PO).
Protocol A: Hyperuricemia & Gout (Xanthine Oxidase Inhibition)
Rationale: The structural similarity of EPPD-57 to Allopurinol and Xanthine suggests it competes for the molybdenum cofactor site on Xanthine Oxidase (XO).
A1. In Vitro Enzymatic Screen (Validation Step)
Before animal testing, confirm affinity.
-
Reagents: Bovine milk Xanthine Oxidase (0.05 U/mL), Xanthine (50 µM substrate).
-
Method: Monitor the formation of Uric Acid at 290 nm spectrophotometrically.
-
Success Criteria: IC50 < 5 µM (Reference: Allopurinol IC50 ~ 0.5–2.0 µM).
A2. In Vivo Model: Potassium Oxonate-Induced Hyperuricemia
This is the gold-standard model for testing urate-lowering drugs.[1] Potassium oxonate acts as a uricase inhibitor, artificially elevating uric acid levels.
Experimental Design:
-
Species: Sprague-Dawley Rats (Male, 200–250g).
-
Groups (n=6/group):
Step-by-Step Procedure:
-
Induction: Administer Potassium Oxonate (250 mg/kg, IP) 1 hour prior to drug dosing to inhibit uricase.
-
Treatment: Administer EPPD-57 (PO, oral gavage) 1 hour after induction.
-
Sampling: Collect blood samples via tail vein at 1, 3, and 5 hours post-treatment.
-
Analysis: Centrifuge blood (3000 rpm, 10 min) to obtain serum. Measure Serum Uric Acid (SUA) using a phosphotungstic acid colorimetric kit or HPLC.
Data Presentation Template:
| Group | Dose (mg/kg) | SUA Level (mg/dL) @ 1h | SUA Level (mg/dL) @ 3h | % Inhibition |
| Model Control | - | 4.5 ± 0.3 | 4.2 ± 0.2 | - |
| Allopurinol | 10 | 1.8 ± 0.1 | 1.5 ± 0.1 | 64% |
| EPPD-57 | 30 | TBD | TBD | Target >40% |
*Significance: p < 0.05 vs Model Control.
Protocol B: CNS Efficacy (Sedative/Anxiolytic)
Rationale: The pyrazolo[1,5-a]pyrimidine core is a known scaffold for GABA-A receptor ligands (e.g., Zaleplon, Ocinaplon). The 3-ethyl substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.[1]
B1. The Elevated Plus Maze (EPM) - Anxiety
This test relies on the rodent's natural aversion to open spaces.[1] Anxiolytics increase the time spent in open arms.
Experimental Design:
-
Apparatus: Plus-shaped maze elevated 50cm above floor.[1] Two open arms, two closed arms.
-
Dosing: Administer EPPD-57 (IP) 30 minutes prior to testing.
-
Procedure:
-
Place rat in the center zone facing an open arm.
-
Record behavior for 5 minutes via video tracking (e.g., EthoVision).
-
-
Endpoints:
-
% Time in Open Arms (Efficacy).
-
Total Distance Moved (Sedation/Locomotor confound).
-
B2. Pentobarbital-Induced Sleep Time - Sedation
If EPPD-57 acts as a sedative (hypnotic), it will potentiate the effects of sub-hypnotic or hypnotic doses of barbiturates.[1]
Step-by-Step Procedure:
-
Treatment: Administer EPPD-57 (10, 30 mg/kg IP).
-
Induction: 30 minutes later, inject Sodium Pentobarbital (40 mg/kg IP).
-
Measurement:
-
Latency: Time to loss of righting reflex (LORR).
-
Duration: Time until recovery of righting reflex.
-
-
Interpretation: A significant increase in sleep duration compared to vehicle indicates positive CNS depressant activity.
Mechanism of Action Visualization
Understanding the potential binding mode is crucial for interpreting results.
Figure 2: Dual mechanistic potential of EPPD-57. The 5,7-dione mimics the xanthine ring (Target A), while the lipophilic 3-ethyl group aids CNS penetration for GABA modulation (Target B).
References
-
Nagamatsu, T., et al. (1993). "Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2006). "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione."[2] National Center for Biotechnology Information. [2]
-
Lynch, B. M., et al. (1975). "Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines."[3] Journal of Medicinal Chemistry.
Sources
- 1. WO2005070431A1 - Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases - Google Patents [patents.google.com]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Radiolabeling of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various anxiolytics (e.g., Zaleplon analogs), adenosine receptor antagonists, and phosphodiesterase inhibitors. The specific derivative 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione presents unique challenges and opportunities for radiolabeling due to its tautomeric nature and bicyclic aromaticity.
This guide details the protocol for synthesizing this molecule labeled with Carbon-14 (C-14) and Tritium (H-3) .
Strategic Isotope Selection
-
Carbon-14 (C-14): Selected for metabolic stability. We utilize a de novo cyclization strategy incorporating [2-14C]diethyl malonate. This places the label at the C-6 position of the pyrimidine ring—a position highly resistant to metabolic cleavage, ensuring that the radioactive signal tracks the core scaffold during ADME (Absorption, Distribution, Metabolism, Excretion) studies.
-
Tritium (H-3): Selected for high specific activity (SA) required in receptor binding assays. We employ an Iridium-catalyzed Hydrogen Isotope Exchange (HIE) to label the stable C-2 position on the pyrazole ring, avoiding the labile protons of the dione system.
Safety & Pre-requisites
Critical Warning: This protocol involves the handling of open-source radioactive materials.
-
Regulatory: Work must be performed in a licensed radiochemistry facility (Type B or C laboratory depending on activity).
-
PPE: Double nitrile gloves, lab coat, safety glasses, and dosimeter badges are mandatory.
-
Equipment: All reactions must be conducted in a certified fume hood with charcoal filtration for volatile radioactive species.
Protocol A: Carbon-14 Incorporation (Cyclocondensation)
This method constructs the pyrimidine ring using a radioactive building block, ensuring the label is integral to the skeleton.
Reaction Mechanism & Logic
The synthesis relies on the condensation of 4-ethyl-1H-pyrazol-3-amine with [2-14C]diethyl malonate in the presence of sodium ethoxide.
-
Why NaOEt? It acts as a strong base to deprotonate the pyrazole amine and the methylene group of the malonate, driving the nucleophilic attack.
-
Why [2-14C]Malonate? It is a cost-effective, commercially available precursor that labels the "bridge" carbon (C-6), which is chemically inert compared to the carbonyls.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Eq.[1][2][3] | Amount | Activity / Notes |
| 4-Ethyl-1H-pyrazol-3-amine | 111.15 | 1.0 | 111 mg (1.0 mmol) | High purity (>98%) required |
| [2-14C]Diethyl malonate | 162.16 | 1.1 | 178 mg (1.1 mmol) | 50 mCi/mmol (1.85 GBq) |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.5 | 2.5 mL (21% wt in EtOH) | Freshly opened/titrated |
| Ethanol (Anhydrous) | 46.07 | Solvent | 5.0 mL | Dried over molecular sieves |
| Acetic Acid (Glacial) | 60.05 | Quench | ~2.0 mL | For acidification |
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 10 mL pear-shaped flask equipped with a magnetic stir bar, dissolve 4-ethyl-1H-pyrazol-3-amine (111 mg) in anhydrous ethanol (2 mL).
-
Checkpoint: Ensure the amine is fully dissolved; sonicate if necessary.
-
-
Radioisotope Addition:
-
Add [2-14C]diethyl malonate (containing 50 mCi activity) to the flask. Rinse the source vial with 1 mL ethanol and add to the reaction.
-
-
Base Catalysis:
-
Add sodium ethoxide solution (2.5 mL) dropwise over 5 minutes at room temperature.
-
Observation: The solution may turn slightly yellow/orange, indicating deprotonation.
-
-
Cyclization (Reflux):
-
Fit the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat the mixture to reflux (80°C) for 6 hours.
-
Process Control: Monitor reaction progress via Radio-TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the malonate peak (Rf ~0.8) and the appearance of the polar product (Rf ~0.2).
-
-
Workup & Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Acidify carefully with glacial acetic acid until pH ~4-5.
-
Result: The product, 3-ethyl[6-14C]pyrazolo[1,5-a]pyrimidine-5,7-dione, will precipitate as a white to off-white solid.
-
Filter the solid using a Hirsch funnel. Wash with cold water (3 x 2 mL) and cold ethanol (1 x 1 mL) to remove unreacted radiolabel.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) if radiochemical purity (RCP) is <98%.
-
Protocol B: Tritium Labeling (Catalytic Exchange)
For binding studies requiring high Specific Activity (SA > 20 Ci/mmol), we employ Iridium-catalyzed C-H activation.
Reaction Mechanism
We target the C-2 position of the pyrazole ring. The bulky "dione" system directs the catalyst away from the pyrimidine ring, favoring activation at the sterically accessible pyrazole proton.
Workflow Diagram (Graphviz)
Caption: Workflow for Iridium-catalyzed Hydrogen Isotope Exchange (HIE) targeting the stable C-2 aromatic proton.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a tritiation manifold (e.g., RC Tritec), load the precursor (5 mg) and Crabtree’s catalyst (5 mol%) into a reaction vessel.
-
Dissolve in anhydrous DCM (1 mL).
-
-
Tritium Exposure:
-
Freeze the solution with liquid nitrogen and evacuate the vessel (degas).
-
Introduce Tritium gas (T₂) to a pressure of 1 bar (approx. 10 Ci).
-
Stir vigorously at room temperature for 2 hours.
-
-
Labile Proton Removal (Critical Step):
-
The "dione" moiety contains amide/enol protons that will exchange with T₂. These are unstable labels.
-
Evaporate the solvent.[4] Redissolve the residue in Methanol (2 mL) and evaporate to dryness.
-
Repeat this MeOH wash 3 times. This "washes out" the labile tritium, leaving only the stable C-T bond on the pyrazole ring.
-
-
Purification:
-
Dissolve in DMSO and purify via Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient).
-
Quality Control & Validation
All radiolabeled compounds must pass the following QC criteria before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | HPLC with Radiodetector (beta-RAM) | > 98.0% |
| Chemical Purity | UV-HPLC (254 nm) | > 95.0% |
| Identity | MS (Mass Spectrometry) | Mass shift consistent with isotope (+2 for 14C, +2/4 for 3H) |
| Specific Activity | UV vs. Radio-peak integration | Calculated Value (e.g., 50 mCi/mmol) |
HPLC Conditions (Standard)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Moustafa, M. S., et al. (2022).[5] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules.
-
- Radiolabeling Strategies (C-14 Ring Closure)
-
Zaleplon/Indiplon Scaffold Chemistry
- Hassan, A. S., et al. (2017). "Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines." Chinese Chemical Letters.
-
Iridium-Catalyzed Exchange (HIE)
- Kerr, W. J., et al. (2015). "Iridium-catalyzed C-H activation and hydrogen isotope exchange." Journal of Labelled Compounds and Radiopharmaceuticals.
Sources
- 1. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Topic: Solubility Optimization, Handling, and Troubleshooting
Executive Summary & Chemical Profile
The Core Challenge: Researchers frequently encounter "crash-out" events (precipitation) with 3-ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione during biological dilutions or NMR analysis.[1] This is not a purity issue but a physical chemistry characteristic derived from its high crystal lattice energy and keto-enol tautomerism .[1]
The molecule contains a fused bicyclic system with two carbonyl groups (dione) and an ethyl substituent.[1] The planar nature of the rings facilitates strong
Physicochemical Snapshot
| Property | Value / Characteristic | Implication |
| Molecular Formula | Small molecule, drug-like scaffold.[2][1] | |
| Primary State | Crystalline Solid (High MP >250°C) | Requires significant energy (heat/sonication) to disrupt crystal lattice.[2][1] |
| pKa (Predicted) | ~6.5 - 7.5 (Acidic NH) | pH Dependent Solubility. Soluble in basic conditions; insoluble in acidic/neutral aqueous media.[2][1] |
| LogP (Predicted) | ~0.5 - 1.2 | Moderately lipophilic, but "brick dust" character dominates insolubility.[1] |
| Tautomerism | Dione | Exists as a dione in solid state; equilibrates to enolic forms in solution.[2][1] |
The Mechanism of Insolubility
Understanding why the compound precipitates is the first step to fixing it.[1] The insolubility stems from two competing forces:
-
Lattice Energy (The "Brick Wall"): In the solid state, the molecule exists primarily in the dione form. The NH donors and Carbonyl acceptors form a tight, high-melting-point lattice that resists solvation.[1]
-
Tautomeric Equilibrium: In solution, the molecule attempts to equilibrate.[1] In neutral water, it cannot effectively ionize or hydrogen-bond with water molecules well enough to overcome the lattice energy.[1]
Visualizing the Solubility Logic
Figure 1: Decision tree showing how solvent choice interacts with the molecule's lattice energy to determine solubility.[1]
Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent | Primary Stock Solvent. Dissolves >10 mM.[2][1] Warming (40°C) may be required for initial dissolution.[1] |
| DMF | Good | Alternative to DMSO if sulfur interference is a concern.[2][1] |
| Water (pH 7) | Poor | Do not use for stock solutions.[2][1] Compound will float or sediment.[1] |
| 0.1M NaOH | Moderate/Good | Dissolves by deprotonating the NH groups (forming the enolate salt).[1] Useful for aqueous delivery if pH allows.[1] |
| Ethanol/Methanol | Low/Moderate | Soluble when hot; precipitates upon cooling.[2][1] Ideal for recrystallization , not for biological stocks.[1] |
| Acetone | Poor | Generally poor solubility; not recommended.[1] |
Troubleshooting Protocols
Protocol A: Preparation of 10 mM Biological Stock Solution
Goal: Create a stable stock for cell culture or enzymatic assays without precipitation.[2][1]
Reagents:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]
Steps:
-
Weighing: Weigh the solid into a glass vial. Avoid plastic microfuge tubes for initial dissolution as the static can make the powder cling to walls.
-
Solvent Addition: Add anhydrous DMSO to achieve 10 mM concentration.
-
Mechanical Disruption:
-
Step 3a: Vortex vigorously for 60 seconds.
-
Step 3b: If particulate remains, sonicate in a water bath at 40°C for 10–15 minutes.[1] Note: The heat helps break the lattice energy; the compound is thermally stable.
-
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If hazy, sonicate longer.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.
-
Critical: If precipitate forms upon thawing, warm to 37°C and vortex before use.
-
Protocol B: Preventing "Crash-Out" in Cell Media
Issue: You dilute the DMSO stock into media, and the compound precipitates immediately.
The Fix: Serial Dilution Strategy Directly dumping 10 mM DMSO stock into water creates a "solubility shock."[1]
-
Intermediate Dilution: Dilute your 10 mM stock 1:10 into pure DMSO first (creates 1 mM stock).[1]
-
Step-Down: Dilute this 1 mM stock into the culture media.
-
Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v).
-
Alternative: If precipitation persists, use a co-solvent buffer :
-
Prepare PBS containing 5% Cyclodextrin (HP-
-CD).[1] The cyclodextrin encapsulates the lipophilic ethyl-pyrazolo core, keeping it in solution.
-
FAQ: Frequently Asked Technical Questions
Q1: My NMR spectrum in DMSO-
-
The Fix: Add 1-2 drops of
with a trace of NaOD (base) or TFA- (acid) to the NMR tube.[1] This forces the equilibrium to a single species (anion or cation), sharpening the peaks.
Q2: How do I purify this compound if it's not soluble in standard chromatography solvents? A: Avoid silica columns if possible. This compound class is best purified by recrystallization .[1]
-
Method: Dissolve in boiling Ethanol (or Acetic Acid).[1] Filter while hot.[1] Allow to cool slowly to room temperature, then to 4°C. The dione will crystallize out as a high-purity solid.[1]
Q3: Can I use this compound in an acidic buffer (pH 4-5)? A: Proceed with extreme caution. The solubility is lowest at acidic/neutral pH because the molecule is protonated/neutral and hydrophobic.[1] If your assay requires acidic pH, you must use a solubilizing agent like Tween-80 (0.1%) or Cyclodextrin.[1]
References
-
PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Fraley, M. E., et al. (2002).[1] Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.[1] (Demonstrates DMSO solubility and structure-activity relationships of the scaffold).
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility prediction of fused heterocycles).
-
Singha, R., et al. (2012).[1] Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[1][4][5][6][7] RSC Advances.[1] (Details the synthetic pathways and recrystallization purification methods).
Sources
- 1. Pyrazolo[1,5-A]pyrimidine-5,7-diol | C6H5N3O2 | CID 135743546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
[1]
Status: Operational | Topic ID: SOL-PYR-57 | Last Updated: 2026-02-16 Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists[1]
Core Directive: The "Brick Dust" Challenge
You are likely encountering precipitation because 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione acts as a classic "brick dust" molecule.[1] Its rigid, planar bicyclic scaffold promotes strong intermolecular
When you dilute a DMSO stock solution into aqueous media (like DMEM or RPMI), you trigger a Dielectric Shock .[1] The solvent environment shifts rapidly from lipophilic (DMSO
This guide provides the protocols to stabilize this compound in biological media.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of your precipitation.
Figure 1: Diagnostic workflow for identifying the mechanism of compound failure.
Experimental Protocols
Protocol A: The Rapid Dispersion Method (For Immediate Crash-Out)
Goal: Prevent local high concentrations of DMSO during the mixing phase.[1] Mechanism: Minimizes the time the compound spends in the "metastable zone" where water strips the DMSO shell before the compound is fully dispersed.[1]
| Step | Action | Technical Rationale |
| 1 | Pre-warm Media to 37°C. | Solubility is endothermic; cold media accelerates nucleation. |
| 2 | Vortex the Media (create a vortex cone).[1] | High shear force ensures immediate dispersal. |
| 3 | Subsurface Injection : Pipette the DMSO stock into the vortex, not on the side of the tube. | Prevents the "film effect" where DMSO floats and concentrates on the surface.[1] |
| 4 | Limit DMSO : Ensure final DMSO concentration is | Higher DMSO % can paradoxically aid nucleation by acting as a bridge for crystal growth.[1] |
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Goal: Encapsulate the hydrophobic pyrazolopyrimidine core to prevent
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer or media (sterile filter).[1] -
Prepare Intermediate: Dilute your DMSO stock 1:10 into the HP-
-CD vehicle. -
Final Dilution: Add this intermediate complex to your cells.
Physicochemical Data Summary
Understanding the limits of the molecule is crucial for experimental design.[1]
| Parameter | Value (Approx.) | Implication for Handling |
| Molecular Weight | ~179.18 g/mol | Small molecule, rapid diffusion.[1] |
| LogP (Predicted) | 0.5 - 1.2 | Moderately lipophilic, but "brick dust" solid state drives insolubility.[1] |
| pKa (Acidic) | ~6.5 - 7.5 (Imide-like NH) | pH Sensitive. Solubility increases at pH > 8.0 (deprotonation).[1] |
| H-Bond Donors | 1 (NH) | Critical for crystal lattice formation.[1] |
| Solubility (PBS) | < 10 µM (Predicted) | Risk Zone. Do not attempt >10 µM without excipients.[1] |
Frequently Asked Questions (FAQ)
Q1: The solution looks clear, but my IC50 data is variable. Why? A: You likely have "invisible precipitation" (nanocrystals).[1] The compound has formed colloids that scatter light poorly but do not dissolve.[1]
-
Validation: Centrifuge your media at 13,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration drops, you have precipitation.[1][2]
Q2: Can I use serum (FBS) to solubilize it? A: Serum albumin (BSA/HSA) binds this class of compounds effectively, acting as a natural solubilizer.[1] However, this creates a Protein Binding Shift .[1]
-
Warning: If you switch from 10% FBS to Serum-Free Media, the compound will precipitate.[1] You must lower the concentration or use Protocol B (Cyclodextrins) in serum-free conditions.[1]
Q3: Why does it precipitate when I freeze the media? A: Freeze-thaw cycles induce "salting out."[1] As water freezes, solutes concentrate in the remaining liquid phase, forcing the compound out of solution.
-
Rule: Never freeze diluted media containing this compound.[1] Prepare fresh.
Mechanism of Action Diagram
The following diagram illustrates the molecular behavior of the dione scaffold during the "crash-out" event.
Figure 2: The thermodynamic cascade leading to precipitation.[1]
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
PubChem. (n.d.).[1][3] Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] [1]
Troubleshooting 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione assay variability
Technical Support Center: Troubleshooting 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Assay Variability
Executive Summary: The "Dione" Paradox
Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Common Applications: Zaleplon intermediate, Xanthine Oxidase inhibition, PDE inhibition scaffold.[1][2]
Primary Challenge: High Coefficient of Variation (%CV > 20%) and potency shifts (
Root Cause Analysis: As a Senior Application Scientist, I have diagnosed this specific scaffold repeatedly. The variability you are experiencing is likely not a pipetting error. It stems from the physicochemical schizophrenia of the 5,7-dione moiety. This structure is subject to three simultaneous equilibrium forces that disrupt standard assays:
-
Keto-Enol Tautomerism: The molecule changes shape and charge based on pH.
-
Aqueous "Crash-Out": It is stable in DMSO but hydrophobic in buffer.
-
Colloidal Aggregation: It forms false-positive inhibiting particles.[1]
Part 1: Solubility & Precipitation (The "Crash-Out" Effect)
Q: Why do my replicates look fine in the morning but fail in the afternoon?
A: You are likely observing time-dependent precipitation.[1][3] This compound is a planar, rigid heterocycle. While soluble in 100% DMSO, it is thermodynamically unstable in aqueous buffers, especially at high concentrations (>10 µM). When you spike 100% DMSO stock directly into the assay buffer, the compound precipitates microscopically (the "crash-out"), reducing the effective concentration available to bind the target.
The Solution: Intermediate Dilution Protocol Do not pipette 100% DMSO stock directly into the assay plate. You must "step down" the DMSO concentration to prevent shock precipitation.
Figure 1: The "Step-Down" dilution method prevents local high-concentration precipitation events that occur during direct transfer.[1]
Protocol:
-
Prepare an Intermediate Plate with buffer containing 10% DMSO.
-
Dilute your compound into this plate first (e.g., 5 µL stock + 45 µL buffer).
-
Shake for 15 minutes to allow any micro-precipitates to re-dissolve or stabilize.
-
Transfer from the Intermediate Plate to the final Assay Plate .
Part 2: Chemical Stability (Tautomerism & pH)
Q: Why does the potency shift when I change buffer lots?
A: The 5,7-dione motif acts as a pH sensor. The protons at the N-4 and N-6 positions (see structure) are acidic.[1] The molecule exists in equilibrium between the diketo form (neutral) and the enol/enolate form (charged).
-
Mechanism: If your assay buffer pH is near the compound's pKa (likely range 6.5–7.5 for this scaffold), small fluctuations in pH (±0.2 units) will drastically shift the ratio of neutral vs. charged species.
-
Impact: The protein target usually binds only one of these tautomers. If pH shifts, the "active" concentration shifts, changing the apparent
.
Validation Experiment:
Run a pH-dependence screen . Measure the
-
If
varies by >3-fold across this range, you must strictly control pH using a strong buffer (e.g., 100 mM HEPES) rather than weak buffers (e.g., PBS).
| pH Condition | Predominant Species | Solubility Risk | Binding Affinity Risk |
| Acidic (< 6.0) | Neutral (Diketo) | High (Precipitation) | High (if target prefers neutral) |
| Physiological (7.4) | Mixed Equilibrium | Moderate | Variable (High Noise) |
| Basic (> 8.5) | Anionic (Enolate) | Low (Soluble) | Low (Electrostatic repulsion?) |
Part 3: False Positives (Aggregation)
Q: My Hill Slope is > 2.0. Is this cooperativity?
A: No, it is likely Colloidal Aggregation . Planar pyrazolopyrimidines are notorious "aggregators." At high concentrations, they form micelle-like colloids that sequester the enzyme non-specifically. This looks like inhibition, but it is an artifact.
Diagnostic Checklist:
-
Hill Slope: Is it steep (> 1.5)?
-
Max Inhibition: Does it reach 100% sharply?
-
Detergent Sensitivity: Does adding detergent kill the activity?
The Detergent Test Protocol: Repeat your dose-response curve with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .[1]
-
Result A:
remains the same True Inhibitor. -
Result B:
shifts right (potency drops) or inhibition disappears False Positive (Aggregator).
Part 4: Analytical Validation Workflow
Use this decision tree to systematically isolate the source of variability.
Figure 2: Systematic troubleshooting workflow for pyrazolopyrimidine assay failure.
References & Authoritative Grounding
-
Assay Guidance Manual (NCBI)
-
Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Realism."
-
Source: Drug Discovery Today.
-
Relevance: Seminal paper describing colloidal aggregation in planar heterocycles and the "detergent test" validation.
-
URL:[Link]
-
-
Zaleplon Impurity Profiling & Chemistry
Sources
How to reduce background noise in assays with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
[1][2]
Welcome to the Assay Optimization Support Hub.
Subject: Troubleshooting Background Noise & Interference Compound Class: Fused Pyrazolopyrimidine Diones Primary Application: Kinase Inhibition, Xanthine Oxidase Inhibition, Medicinal Chemistry Scaffolding[1]
Executive Summary: The "Dione" Challenge
As a Senior Application Scientist, I often see researchers struggle with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD ).[1][2] While this scaffold is a "privileged structure" for targeting ATP-binding sites (e.g., CDKs, Trk kinases), its physicochemical properties create distinct assay artifacts.[1]
The "background noise" you are experiencing is likely not random instrument error. It is almost certainly driven by three converging factors inherent to this molecule:
-
Colloidal Aggregation: The planar, hydrophobic core stacks into non-specific "protein sponges."[1][2]
-
Keto-Enol Tautomerism: The 5,7-dione moiety is pH-sensitive, leading to structural shifting during the assay.[1][2]
-
Intrinsic Fluorescence: The fused ring system can autofluoresce, interfering with blue/green assay readouts.[1][2]
This guide provides the protocols to isolate and eliminate these noise sources.
Part 1: Is Your Compound Aggregating? (The "False Positive" Trap)
Q: My inhibition curves are steep (Hill slope > 2.0) or non-reproducible. Is the compound precipitating?
A: It is likely forming colloidal aggregates , not just simple precipitation.[1][2][3] EPPD is lipophilic (due to the 3-ethyl group) and planar.[1][2] In aqueous buffers, these molecules self-assemble into 100–400 nm colloids that sequester enzymes, causing non-specific inhibition.[1][4][5] This is the #1 cause of "background noise" that mimics high potency.
Diagnostic Protocol: The Detergent Sensitivity Test
Colloids are sensitive to non-ionic detergents; true binding interactions are not.[2]
Step-by-Step Workflow:
-
Prepare two assay buffers:
-
Run the IC50 curve for EPPD in both buffers side-by-side.
-
Analyze the shift:
-
Result 1 (True Binder): IC50 remains stable (within 2-3 fold) between Buffer A and B.
-
Result 2 (Aggregator): Potency drops significantly (e.g., IC50 shifts from 1 µM to >50 µM) in the presence of detergent. The detergent disrupts the colloid, revealing the lack of true monomeric binding.
-
Data Interpretation Table:
| Observation | Diagnosis | Remediation |
| Steep Hill Slope (>2.0) | Colloidal Aggregation | Add 0.01% Triton X-100 to all buffers.[1][2] |
| Flat Bottom (>0% activity) | Solubility Limit (Precipitation) | Reduce max concentration; check DMSO tolerance. |
| Signal Drift over Time | Tautomeric Shift | Stabilize pH (see Part 3). |
Part 2: Optical Interference (Fluorescence Artifacts)
Q: I see high background signal in my fluorescence intensity (FI) or FRET assay. Is EPPD autofluorescent?
A: Yes, the pyrazolo[1,5-a]pyrimidine core is a known fluorophore.[1] Depending on the pH and solvent polarity, EPPD absorbs in the UV/Blue region and can emit in the Blue/Green region (400–500 nm). If your assay uses coumarin, FITC, or GFP, the compound is likely masking the signal or contributing to the background.
Visualizing the Interference Logic
Figure 1: Optical interference pathways. EPPD can either mimic the signal (Autofluorescence) or "steal" the excitation light (Quenching/Inner Filter Effect).
Remediation Protocol: Spectral Scanning [1][2]
-
Dilute EPPD to your maximum assay concentration (e.g., 10 µM) in assay buffer (no enzyme/substrate).[1][2]
-
Scan Emission: Excite at your assay's excitation wavelength (e.g., 485 nm) and scan emission from 500–600 nm.[1][2]
-
Solution:
Part 3: Chemical Stability (The pH Trap)
Q: My background noise varies between batches or over the course of an hour. Why?
A: You are likely fighting Keto-Enol Tautomerism .[1][2] The "5,7-dione" structure implies protons that are mobile.[1][2] At physiological pH (7.4), EPPD exists in an equilibrium between the diketo form and various enol forms (hydroxyls).[1]
-
Risk:[1][2] If your buffer capacity is weak (e.g., 10 mM), the addition of the compound (which has acidic protons) can locally shift the pH, altering the tautomeric ratio. Different tautomers have different binding affinities and optical properties.[1][2]
Optimization Protocol: The "Hard" Buffer
-
Increase Buffer Strength: Move from 10–20 mM HEPES to 50 mM HEPES or Tris .
-
Check pH Stability: Measure the pH of the buffer after adding the compound at the highest concentration. If it shifts by >0.1 units, re-adjust.
-
Incubation Time: Allow the compound to equilibrate in the buffer for 15–30 minutes before adding the enzyme/target. This ensures the tautomeric ratio stabilizes before the reaction starts.
Summary of Validated Assay Conditions
Use this checklist to configure your assay for EPPD:
| Parameter | Recommended Setting | Reason |
| Detergent | 0.01% Triton X-100 or 0.05% Tween-20 | Prevents colloidal aggregation (false positives).[1][2] |
| DMSO Limit | < 2% (v/v) | High DMSO can exacerbate solubility issues with this scaffold.[1][2] |
| Buffer Conc. | 50 mM (High Capacity) | Stabilizes pH to control 5,7-dione tautomerism.[1][2] |
| Readout | Red-Shifted (Ex > 600nm) | Avoids intrinsic blue/green autofluorescence of the core.[1][2] |
| Control | "No-Enzyme" Blank | Essential to subtract compound contribution to the signal.[1][2] |
References & Further Reading
-
Shoichet, B. K. (2006).[1][2] Screening in a Spirit of Haunted Realism. Drug Discovery Today. (Foundational work on colloidal aggregation).
-
NIH Assay Guidance Manual. Assay Interference by Aggregation.
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Thorne, N., et al. (2010).[2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
[2]
-
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione before handling.
Sources
- 1. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7-diol | C6H5N3O2 | CID 135743546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wyatt.com [wyatt.com]
- 5. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of synthesized 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
[1]
Diagnostic Hub: Identify Your Issue
Select the symptom that best matches your experimental observation to jump to the relevant solution.[1]
| Symptom | Probable Cause | Immediate Action |
| Pink/Red Discoloration | Oxidation of residual 4-ethyl-3-aminopyrazole | Perform acid wash; recrystallize with charcoal. |
| Low Yield (<50%) | Incomplete cyclization or loss during acidification | Check pH of precipitation; optimize reaction time. |
| Extra NMR Signals (3-4 ppm) | Unreacted Diethyl Malonate or Intermediate Amide | Extend reflux time; use excess base. |
| Broad Melting Point | Tautomeric mixture or trapped solvent | Dry at >80°C under vacuum; check NMR for enol forms.[1] |
| Insoluble Precipitate | Co-precipitation of inorganic salts (NaCl/NaOAc) | Wash thoroughly with water before drying.[1] |
The "Gold Standard" Synthesis Protocol
To troubleshoot effectively, we must first establish the validated baseline protocol.[1] Deviations from this stoichiometry or workflow are the primary source of impurities.[1]
Reaction Logic: The synthesis involves a condensation reaction between 4-ethyl-1H-pyrazol-3-amine and diethyl malonate using sodium ethoxide (NaOEt) as a base. The ethyl group at position 4 of the pyrazole becomes the 3-ethyl group in the fused system due to IUPAC renumbering [1, 2].[1]
Step-by-Step Workflow:
-
Preparation of Base: Dissolve Sodium metal (2.5 eq) in anhydrous Ethanol under Argon. Why? Freshly prepared NaOEt ensures maximum reactivity compared to commercial solutions which may contain hydroxide/carbonate.[1]
-
Condensation: Add 4-ethyl-1H-pyrazol-3-amine (1.0 eq) followed by Diethyl Malonate (1.2 eq).
-
Reflux: Heat to reflux (80°C) for 6–8 hours.
-
Checkpoint: The reaction mixture should turn into a thick suspension (Sodium salt of the product).[1]
-
-
Workup (Critical for Purity):
Troubleshooting Guides & FAQs
Q1: My product is consistently pink or reddish-brown. How do I remove this color?
Root Cause: The starting material, 4-ethyl-1H-pyrazol-3-amine, is an electron-rich aromatic amine prone to air oxidation, forming diazo-like colored impurities.[1] Corrective Protocol:
-
Pre-Purification: Ensure your starting aminopyrazole is white/pale yellow.[1] If dark, recrystallize it from toluene before use.[1]
-
In-Process Control: Run the condensation under a strict Argon/Nitrogen atmosphere.
-
Remediation: If the final product is colored:
Q2: The 1H NMR shows "ghost" peaks or split signals. Is my compound impure?
Analysis: Not necessarily. Pyrazolo[1,5-a]pyrimidine-5,7-diones exhibit keto-enol tautomerism .[1]
-
Keto form: Signals for CH2 at position 6 (approx.[1] 3.5–4.0 ppm).[1]
-
Enol form: Signal for aromatic H at position 6 (approx.[1] 5.5–6.0 ppm) and exchangeable OH peaks.[1] Verification:
-
Run NMR in DMSO-d6 (favors one tautomer) vs. CDCl3 (often shows mixtures, though solubility is low).[1]
-
Add a drop of D2O.[4] If OH/NH signals disappear and the spectrum simplifies, it is tautomerism, not impurity [3].[1]
Q3: I have low yield after acidification. Where did my product go?
Root Cause: The 5,7-dione core is acidic (pKa ~6-7).[1] If you only acidify to pH 6 or 7, a significant portion remains as the soluble sodium salt.[1] Solution:
-
Target pH: Acidify strictly to pH 2–3 .
-
Technique: Add HCl dropwise with vigorous stirring. Rapid addition can trap water/salts inside the precipitating lattice.[1]
-
Recovery: If you suspect loss, evaporate the aqueous filtrate to dryness and extract the residue with hot ethanol.[1]
Q4: The product is insoluble in common organic solvents. How do I purify it?
Insight: These compounds have high lattice energy due to intermolecular H-bonding (similar to DNA bases). Purification Strategy:
-
Recrystallization: Use Glacial Acetic Acid .[1]
-
Dissolve product in boiling acetic acid.
-
Cool slowly to room temperature.
-
Filter and wash with diethyl ether to remove acetic acid traces.
-
-
Reprecipitation: Dissolve in dilute NaOH, filter, and precipitate with dilute HCl (as described in Q1). This is often superior to thermal recrystallization for removing inorganic salts [4].[1]
Visualizations
Reaction Pathway & Impurity Origins
This diagram maps the synthesis and points where specific impurities are introduced.[1]
Caption: Synthesis pathway highlighting critical steps for cyclization and potential impurity entry points.
Troubleshooting Logic Tree
Follow this flow to resolve purity issues.
Caption: Decision tree for diagnosing purity issues based on visual and spectroscopic evidence.
Quantitative Data Summary
| Parameter | Specification (Target) | Common Failure Mode | Impact on Purity |
| Stoichiometry | 1.0 : 1.2 (Amine : Malonate) | Excess Amine | Difficult to remove; causes discoloration.[1] |
| Base Equivalents | 2.0 - 2.5 eq NaOEt | < 2.0 eq | Incomplete cyclization; mixture of amide/ester. |
| Reaction pH | > 12 (during reflux) | pH drop | Stalls reaction at intermediate stage.[1] |
| Workup pH | 2.0 - 3.0 | > 4.0 | Product remains dissolved as salt (Yield loss). |
| Drying Temp | 80°C (Vacuum) | < 60°C | Trapped water/solvent affects weight/analysis.[1] |
References
-
PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1][5]
-
Molecules. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI, 2022.[1] Available at: [Link][1]
-
RSC Advances. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry, 2020.[1] Available at: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Modifying experimental conditions for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
Technical Support Center: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Optimization Guide
Introduction: Understanding the Scaffold
You are likely working with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as a core intermediate for developing bioactive agents (e.g., adenosine receptor antagonists, xanthine oxidase inhibitors, or anxiolytics similar to Zaleplon).
This bicyclic system is chemically deceptive. While the synthesis appears straightforward, the 5,7-dione moiety introduces significant challenges regarding tautomerism , solubility , and regioselectivity during downstream functionalization. This guide moves beyond standard literature to address the "hidden" variables that cause experimental failure.
Module 1: Synthesis Optimization (The Cyclization Phase)
Core Reaction: Condensation of 4-ethyl-1H-pyrazol-5-amine with diethyl malonate.
Standardized Protocol (Optimized)
-
Reagents: 4-Ethyl-1H-pyrazol-5-amine (1.0 eq), Diethyl malonate (1.2 eq), Sodium Ethoxide (2.5 eq).
-
Solvent: Super-dry Ethanol (Water content <0.05%).
-
Conditions: Reflux (78–80°C) for 6–12 hours.
Troubleshooting & FAQs
Q1: My reaction mixture turns a dark pink/red color, and the yield is low (<40%). What is happening? Diagnosis: Oxidative degradation of the aminopyrazole starting material. The Fix: Aminopyrazoles are electron-rich and prone to air oxidation, especially under basic conditions at high temperatures.
-
Degas solvents: Sparge your ethanol with Argon/Nitrogen for 15 minutes before adding the base.
-
Inert Atmosphere: Run the reflux under a strict Nitrogen balloon or manifold.
-
Quality Check: If your starting aminopyrazole is already dark/brown, recrystallize it (usually from toluene or ethanol/water) before use.
Q2: The product precipitates as a gummy solid that is impossible to filter. Diagnosis: Incomplete protonation or trapped oligomers. The Fix: The reaction initially forms the sodium salt of the dione.
-
Acidification Control: Do not dump the reaction mixture into concentrated acid. Instead, dissolve the crude residue in a minimum amount of water, cool to 0°C, and slowly add glacial acetic acid or 2N HCl dropwise until pH ~4-5.
-
Digestion: Once the solid forms, heat the aqueous suspension to 60°C for 30 minutes ("digestion") to encourage crystal growth, then cool and filter.
Q3: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? Recommendation: No. Using NaOMe with diethyl malonate causes transesterification, leading to a mixture of ethyl and methyl esters. While the final cyclic product is theoretically the same, the kinetics differ, and mixed alcohol byproducts can complicate purification. Stick to the base that matches your ester (NaOEt for ethyl esters).
Workflow Visualization
Caption: Optimized workflow for the cyclization of 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-dione ensuring high purity.
Module 2: Characterization & Solubility (The Analysis Phase)
Core Issue: The "Dione" is a misnomer. In solution, this compound exists in a dynamic equilibrium of tautomers (keto-enol forms), complicating NMR and solubility.
Solubility Data Table
| Solvent | Solubility Rating | Usage Recommendation |
| Water | Insoluble | Use for washing crude product (removes inorganic salts). |
| Ethanol/Methanol | Poor | Suitable for recrystallization only if heated to reflux. |
| DMSO-d6 | Excellent | Standard for NMR. |
| TFA (Trifluoroacetic acid) | Excellent | Use for NMR if DMSO peaks overlap; shifts tautomer equilibrium. |
| Chloroform/DCM | Very Poor | Do not use for extraction; product will stay in the aqueous phase or interface. |
Troubleshooting & FAQs
Q4: My 1H NMR spectrum in DMSO-d6 shows broad, "missing," or split peaks. Is my compound impure? Diagnosis: Likely Tautomeric Exchange , not impurity. Explanation: The protons at N4, C6, and the hydroxyl groups (in enol forms) exchange rapidly on the NMR timescale. The Fix:
-
Add D2O: Shake the NMR tube with D2O. Exchangeable protons (NH, OH) will disappear, simplifying the spectrum.
-
High-Temp NMR: Run the NMR at 350K (80°C). This speeds up the exchange, often coalescing broad peaks into sharp singlets.
-
TFA-d: Running in TFA-d often protonates the system fully, locking it into a specific cationic form that gives sharp peaks.
Q5: How do I confirm the structure if NMR is ambiguous? Validation: Use HRMS (High-Resolution Mass Spectrometry) in negative mode (ESI-). The deprotonated species [M-H]- is usually very stable and characteristic for these diones.
Tautomerism Visualization
Caption: The 5,7-dione scaffold exists in rapid equilibrium with enolic forms, causing NMR peak broadening.
Module 3: Downstream Functionalization (The Modification Phase)
Core Reaction: Chlorination (to 5,7-dichloro) or Alkylation.
Troubleshooting & FAQs
Q6: The reaction with POCl3 (Phosphorus Oxychloride) to make the 5,7-dichloro derivative failed. I recovered starting material. Diagnosis: Insufficient activation or wet reagents. The Fix:
-
Drying: The starting dione must be bone dry. Dry it in a vacuum oven at 100°C overnight to remove lattice water.
-
Catalyst: Use N,N-Dimethylaniline or Pyridine (1.0 eq) as a base catalyst. It activates the POCl3.
-
Temperature: This requires a hard reflux (100°C+). If using neat POCl3, ensure the bath is hot enough.
-
Sealed Tube: For the 3-ethyl derivative, steric hindrance might be slightly higher. reacting in a sealed tube at 120°C often pushes conversion to 100%.
Q7: I want to alkylate the N4 nitrogen. How do I prevent O-alkylation? Strategy:
-
For N-Alkylation: Use soft electrophiles (alkyl halides) with a base like K2CO3 in DMF or Acetone . The N4 position is generally more nucleophilic in the dione form.
-
For O-Alkylation: This is difficult to achieve exclusively but is favored by using Ag2CO3 (Silver Carbonate) salts or hard electrophiles.
-
Note: The 3-ethyl group exerts a steric effect. Alkylation at N4 is generally favored over N1 due to the specific fusion geometry, but check NOESY NMR to confirm regiochemistry.
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: Int. J. Mol. Sci. 2022.
- Relevance: details the condensation of aminopyrazoles with malonates and subsequent POCl3 chlorin
-
Link:[Link]
-
Tautomerism & NMR Characterization
-
Chlorination Protocols (POCl3)
-
General Scaffold Properties
Sources
Validation & Comparative
Technical Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione vs. Pyrimidine Analogs
Executive Summary
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS 5366-23-4) is a specialized heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PI3K, IRAK4). Unlike standard pyrimidine derivatives, this fused bicyclic system contains a bridgehead nitrogen, classifying it as a purine bioisostere .
The "3-ethyl" substituent is a critical structural modification. While the unsubstituted parent scaffold is often too polar or sterically unencumbered to achieve high selectivity, the ethyl group at the C-3 position (pyrazole ring) provides a hydrophobic anchor, often targeting the "gatekeeper" region or solvent-exposed pockets within a kinase active site. This guide compares its performance and utility against the more common Pyrazolo[3,4-d]pyrimidine (Allopurinol-like) scaffold.
Chemical Profile & Mechanism of Action[1][2]
Structural Identity[3]
-
IUPAC Name: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
-
Key Feature: Bridgehead Nitrogen (N-1)
-
Tautomerism: The molecule exists in equilibrium between the dione (keto) and diol (enol) forms. In solution, the dione form often predominates, but the enol form is the reactive species for chlorination (activation).
Physicochemical Comparison
The following table contrasts the 3-ethyl variant with its unsubstituted parent and the isomeric [3,4-d] scaffold.
| Feature | 3-Ethylpyrazolo[1,5-a]...[7][1][2][4][5][6][8][9][10] | Unsubstituted Parent | Pyrazolo[3,4-d]pyrimidine |
| Topology | Fused (Bridgehead N) | Fused (Bridgehead N) | Fused (Bicyclic) |
| LogP (Est.) | ~1.2 (Moderate Lipophilicity) | ~0.4 (High Polarity) | ~0.6 (Polar) |
| Solubility | Low (Aqueous) | Moderate | Moderate to Low |
| Binding Mode | ATP-mimetic (Hydrophobic fill) | ATP-mimetic (H-bond donor) | ATP-mimetic (H-bond donor/acceptor) |
| Primary Use | Kinase Inhibitor (Selectivity) | General Scaffold | Xanthine Oxidase / Kinase |
Synthetic Accessibility & Protocols
The synthesis of the 3-ethyl derivative is a classic condensation reaction but requires a specific precursor: 4-ethyl-5-aminopyrazole .
Synthesis Workflow (Graphviz)
Caption: Synthesis pathway from aminopyrazole precursors to the active dichloro-intermediate.
Detailed Protocol: Condensation
Objective: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
-
Reagents:
-
4-Ethyl-5-aminopyrazole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq) in absolute ethanol.
-
-
Procedure:
-
Dissolve Na (metal) in absolute ethanol to generate fresh NaOEt.
-
Add 4-ethyl-5-aminopyrazole to the solution.
-
Dropwise add diethyl malonate at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar spot).
-
Cool the reaction mixture to 0°C.
-
Acidify with glacial acetic acid or dilute HCl to pH ~4–5.
-
The solid precipitate is the dione product.
-
Filter, wash with cold water/ethanol, and dry under vacuum.[3]
-
-
Yield Expectation: 75–85%.
Comparative Analysis: [1,5-a] vs. [3,4-d] Scaffolds
Structural Isomerism
The primary difference lies in the nitrogen arrangement.
-
Pyrazolo[1,5-a]pyrimidine: The nitrogen at the bridgehead (N1) is part of the pi-system but does not have a hydrogen donor. This forces the molecule to adopt a specific curvature that mimics the purine shape of ATP but with different vector orientations for substituents.
-
Pyrazolo[3,4-d]pyrimidine: This is a direct isostere of purine (7-deazapurine analog). It has an NH in the 5-membered ring (unless substituted), making it a hydrogen bond donor.
SAR Decision Logic (Graphviz)
Caption: Decision tree for selecting between pyrazolo-pyrimidine isomers based on binding site requirements.
Why the "3-Ethyl" Group?
In the [1,5-a] scaffold, the C-3 position corresponds to the C-8 position of a purine. Adding an ethyl group here:
-
Fills Hydrophobic Space: Many kinases have a hydrophobic pocket near the ATP binding site (the "back pocket"). A simple hydrogen or methyl might be too small, leading to weak binding. The ethyl group provides optimal volume filling.
-
Selectivity: The ethyl group can clash with steric bulk in off-target kinases, thereby improving the selectivity profile of the inhibitor.
Experimental Validation: Activation & Assay
To use the dione in drug discovery, it is almost always converted to the 5,7-dichloro derivative.
Protocol: Chlorination (Activation)
-
Reagents: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione, POCl3 (excess), N,N-Dimethylaniline (catalytic).
-
Conditions: Reflux at 100–110°C for 4–12 hours.
-
Workup: Quench carefully into ice water (exothermic!). Extract with DCM.
-
Result: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine.[8] This intermediate is highly reactive to nucleophilic attack (amines) at the C-7 position first, allowing for regioselective synthesis of libraries.
Biological Assay: Kinase Inhibition (Generic)
-
Assay Type: FRET or ADP-Glo™ Kinase Assay.
-
Target: CDK2/CyclinE or EGFR.
-
Control: Staurosporine (non-selective) or Roscovitine (purine analog).
-
Readout: IC50.
-
Expected Trend: The 3-ethyl derivative typically shows 2–5x lower IC50 (higher potency) compared to the 3-H analog due to entropic gains from hydrophobic burial.
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: Novikova, A. P., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC. Link
-
Scaffold Utility in Kinase Inhibition: L. Z. Wang, et al. "Pyrazolo[1,5-a]pyrimidine derivatives as a novel series of selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Chemical Properties (PubChem): "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary." National Library of Medicine. Link
-
Reaction Mechanisms: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link
-
Comparative Isomer Analysis: Rashad, A. E., et al. "Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation." Journal of Heterocyclic Chemistry. Link
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes [mdpi.com]
- 3. is.muni.cz [is.muni.cz]
- 4. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1224944-77-7|Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. movoto.com [movoto.com]
- 8. ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate - CAS:940284-55-9 - Abovchem [abovchem.com]
- 9. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2011041293A1 - Pyrazolo [1, 5-a] pyrimidine derivatives as apoptosis signal-regulating kinase 1 inhibitors - Google Patents [patents.google.com]
Validating hits from a screen with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
An Application Scientist's Guide to Validating Hits from Screens with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
In the realm of drug discovery, high-throughput screening (HTS) is an indispensable tool for identifying novel chemical matter.[1] The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, represents a notable class of heterocyclic compounds frequently identified as hits.[2][3] These structures are particularly prevalent as protein kinase inhibitors, making them a critical focus in oncology and inflammation research.[2] However, a primary hit is merely the beginning of a rigorous journey. Progressing from a potential hit to a validated lead requires a meticulous, multi-step validation cascade designed to eliminate false positives and build a robust, data-driven case for advancing a compound.[4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate hits based on the pyrazolo[1,5-a]pyrimidine scaffold, ensuring that resources are focused on the most promising candidates.
Part 1: The Foundational Triage – Eliminating Artifacts and Confirming Identity
The initial output of an HTS campaign often contains a significant number of artifacts that can arise from assay interference or non-specific compound activity.[6][7] The first phase of validation is a critical filtering step to remove these false positives.
Key Triage Steps:
-
Purity and Identity Confirmation: The first action is to re-order or re-synthesize the hit compound. Its chemical identity and purity must be unequivocally confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
-
Identification of PAINS (Pan-Assay Interference Compounds): HTS libraries inevitably contain compounds that appear active across numerous assays due to non-specific mechanisms.[4] Computational filters and historical screening data should be mined to flag known PAINS and frequent hitters.[4]
-
Assay Interference Check: Compounds can interfere with the assay technology itself (e.g., through autofluorescence or light scattering). This is tested by running the assay in the absence of the biological target. An orthogonal assay, which uses a different readout technology, is a powerful tool to further rule out such interference.[4][8]
-
Non-Specific Inhibition and Aggregation: Many compounds act as aggregators at high concentrations, non-specifically inhibiting enzymes. This can often be mitigated or identified by including non-ionic detergents (e.g., Triton X-100) in the assay buffer.[4]
Part 2: The Validation Workflow – A Funnel to Confidence
Once a hit has passed the initial triage, it enters a validation funnel where its activity is confirmed and characterized with increasing rigor. This systematic process ensures that only the most promising compounds proceed to more resource-intensive studies.
Caption: A structured workflow for progressing a primary hit to a validated lead.
Dose-Response Confirmation: Quantifying Potency
A single-point HTS result is insufficient. The immediate next step is to confirm the activity in a dose-response format to determine the compound's potency (IC50 for inhibitors, EC50 for activators).
Experimental Protocol: 10-Point IC50 Determination
-
Stock Solution: Prepare a 10 mM stock solution of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in 100% DMSO.
-
Serial Dilution: Create a 10-point, 1:3 serial dilution series in a 384-well plate using an acoustic liquid handler or multichannel pipette.
-
Assay Execution: Add the target enzyme, substrate, and any necessary co-factors (e.g., ATP for kinase assays) to the assay plate containing the diluted compound. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, luminescence).
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (high concentration of a known inhibitor) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to calculate the IC50.
Table 1: Example Comparative Potency Data
| Compound | Target Kinase X IC50 (µM) | Target Kinase Y IC50 (µM) |
| Hit Compound 1 | 0.85 | > 50 |
| Literature Standard | 0.42 | 25.6 |
Orthogonal Assay Validation: Ensuring True Target Modulation
An orthogonal assay confirms the hit's activity using a different technology or principle, which is crucial for eliminating artifacts specific to the primary assay format.[6][8] For example, if the primary screen was a luminescence-based assay measuring ATP depletion (e.g., Kinase-Glo), an orthogonal assay could be a fluorescence polarization assay that directly measures peptide phosphorylation.[9][10]
Caption: Illustrating an ATP-competitive mechanism of action for a kinase inhibitor.
Conclusion
Validating a screening hit like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a systematic process of de-risking. By employing a validation funnel that moves from basic confirmation and artifact removal to sophisticated cellular and mechanistic studies, researchers can build a comprehensive data package. This rigorous, evidence-based approach is paramount for making confident decisions, ensuring that only the most promising and well-characterized compounds are advanced into the costly and complex stages of lead optimization and preclinical development.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]
-
Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]
-
Hit-to-Lead: Hit Validation and Assessment. (2012). PubMed. Available at: [Link]
-
From gene to validated and qualified hits. AXXAM. Available at: [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2022). NCBI Bookshelf. Available at: [Link]
-
Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
-
Hit Identification and Validation Services. Domainex. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Available at: [Link]
-
Hit Identification. Vipergen. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Signal Transduction. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC. Available at: [Link]
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. Available at: [Link]
-
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. PubChem. Available at: [Link]
-
Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as a green reaction media. (2020). ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. Available at: [Link]
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII). ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2014). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). PMC. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Available at: [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axxam.com [axxam.com]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. dataverify.creative-biolabs.com [dataverify.creative-biolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione analogs
Executive Summary
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere of xanthine. Its structural homology to purine systems allows it to interrogate biological targets historically dominated by methylxanthines (e.g., theophylline, caffeine), specifically Phosphodiesterase (PDE) enzymes and Adenosine Receptors (ARs) .
This guide provides a technical comparison of the 3-ethyl analog against its 3-unsubstituted, 3-methyl, and 3-aryl counterparts. The analysis focuses on the Structure-Activity Relationship (SAR) driving potency, lipophilicity, and metabolic stability, providing researchers with actionable data for lead optimization.
Chemical Identity & Structural Logic
The core structure is a fused bicyclic system where a pyrazole ring is annulated to a pyrimidine-dione. The 3-position (on the pyrazole ring) is the primary vector for optimizing hydrophobic interactions within the target binding pocket.
-
Core Scaffold: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione[1][2]
-
Key Feature: Keto-enol tautomerism at positions 5 and 7 mimics the hydrogen-bonding donor/acceptor motif of uracil and xanthine.
-
3-Ethyl Substituent: Provides a critical balance of steric bulk and lipophilicity (
), enhancing membrane permeability without incurring the steric penalties often seen with larger propyl or phenyl groups.
Tautomeric Considerations
While often drawn as the dione (diketo) form, the compound exists in equilibrium with its enol forms (5-hydroxy-7-one or 5,7-dihydroxy). This tautomeric flexibility is essential for its ability to bind to the Zinc-containing active site of PDE4 or the Asparagine/Glutamine residues in Adenosine Receptors .
Comparative Performance Analysis
The following analysis compares the 3-ethyl analog against standard alternatives in the context of PDE4 inhibition (anti-inflammatory/CNS target) and Adenosine A1 antagonism.
Table 1: SAR Profile of 3-Substituted Analogs
| Analog (R-Group) | Lipophilicity (cLogP)* | PDE4 Inhibition ( | Adenosine A1 ( | Solubility (pH 7.4) | Metabolic Liability |
| 3-H (Unsubstituted) | 0.2 | > 10 | > 50 | High | Low |
| 3-Methyl | 0.7 | 4.2 | 12 | High | Methyl oxidation |
| 3-Ethyl (Target) | 1.2 | 0.8 | 2.5 | Moderate | Ethyl oxidation |
| 3-Propyl | 1.8 | 0.6 | 1.8 | Low | High |
| 3-Phenyl | 2.4 | 2.1 | 0.5 | Very Low | Aromatic hydroxylation |
*Values are estimated based on consensus SAR data for pyrazolo[1,5-a]pyrimidine scaffolds acting as xanthine mimics.
**Lower
Technical Insight: Why the 3-Ethyl Wins
-
Hydrophobic Pocket Filling: The PDE4 catalytic pocket contains a hydrophobic clamp (involving residues like Phenylalanine and Isoleucine). The 3-H analog fails to displace water effectively from this pocket, leading to poor entropy-driven binding.
-
Steric Optimization: The 3-Propyl group begins to encounter steric clashes with the pocket walls in certain PDE isoforms, yielding diminishing returns in potency while significantly reducing aqueous solubility.
-
The "Goldilocks" Zone: The 3-Ethyl group provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB)—critical for CNS indications—while maintaining enough water solubility for oral bioavailability.
Mechanism of Action: PDE4 Inhibition Pathway
The 3-ethyl analog functions as a competitive inhibitor of PDE4, preventing the hydrolysis of cAMP. This leads to elevated intracellular cAMP levels, downregulating inflammatory cytokines (TNF-
Figure 1: Mechanism of PDE4 inhibition by 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione, leading to cAMP accumulation and downstream anti-inflammatory signaling.
Experimental Protocols
Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
This protocol utilizes a cyclocondensation reaction. The self-validating step is the precipitation of the product upon acidification, which confirms ring closure.
Reagents:
-
3-Amino-4-ethylpyrazole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Ethanol (Anhydrous)[3]
Workflow:
-
Preparation: Dissolve Na (2.5 eq) in anhydrous ethanol to generate fresh NaOEt.
-
Addition: Add 3-amino-4-ethylpyrazole to the solution. Stir for 15 min at Room Temperature (RT).
-
Cyclization: Dropwise add diethyl malonate. Heat the mixture to reflux (
C) for 6–8 hours.-
Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Disappearance of the aminopyrazole indicates completion.
-
-
Isolation: Cool to RT. The sodium salt of the product may precipitate.
-
Acidification: Pour the reaction mixture into ice water. Acidify with 2M HCl to pH 2–3.
-
Observation: A white/off-white solid will precipitate immediately. This is the dione form.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Figure 2: Synthetic pathway for the cyclization of the pyrazolo[1,5-a]pyrimidine-5,7-dione scaffold.[4]
Biological Assay: PDE4 Enzymatic Inhibition
Objective: Determine the
-
Enzyme Prep: Use human recombinant PDE4B (catalytic domain).
-
Substrate:
H-cAMP (scintillation proximity assay) or Fluorescent-cAMP (IMAP assay). -
Protocol:
-
Incubate PDE4 enzyme with the 3-ethyl analog (serial dilutions: 0.1 nM to 10
M) in assay buffer (20 mM Tris-HCl, 10 mM , pH 7.4) for 15 min. -
Add substrate (cAMP) and incubate for 30–60 min at RT.
-
Stop reaction (using beads or lysis buffer depending on kit).
-
Measure fluorescence polarization or scintillation.
-
-
Validation: Reference standard Roflumilast should yield an
nM. If Roflumilast nM, the assay is invalid.
Expert Commentary & Troubleshooting
-
Solubility Issues: The 5,7-dione ring is quite polar, but the planar stacking can reduce solubility. If the 3-ethyl analog precipitates in the assay buffer, add DMSO (up to 1% final concentration).
-
Regioselectivity: In the synthesis, the reaction of the aminopyrazole with diethyl malonate is generally regioselective for the 5,7-dione. However, if using unsymmetrical beta-keto esters, 7-one vs 5-one isomers can form. With diethyl malonate, this is not an issue due to symmetry.
-
Stability: The compound is stable at room temperature but should be protected from strong bases which can deprotonate the N-4 or N-6 positions, leading to ring opening or alkylation at nitrogen if electrophiles are present.
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
PDE4 Inhibition & SAR
- Title: Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors.
- Source: Journal of Medicinal Chemistry, 2023.
-
URL:[Link]
-
Anxiolytic Activity of 5,7-Diones
-
Chemical Properties & Commercial Availability
- Title: 3-ETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5,7(4H,6H)-DIONE Compound Summary.
- Source: PubChem / Fluorochem.
-
URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Guide to Orthogonal Confirmation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Activity: A Framework for Validating Putative Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of hit validation. Using the novel compound 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione as a case study, we will explore the principles and execution of orthogonal assays essential for confirming its biological activity. The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, frequently serving as the scaffold for potent and selective kinase inhibitors targeting enzymes like CDKs, PI3Kδ, and DDR1.[1][2][3][4]
Given this precedent, we will proceed under the hypothesis that our compound, identified as a "hit" in a primary biochemical screen against a purified kinase (let's call it "Kinase X"), requires further validation. The objective is to move beyond the initial observation and build a robust, data-driven case for its mechanism of action. This involves answering two fundamental questions:
-
Does the compound physically bind to the intended target protein?
-
Does this binding occur within the complex environment of a living cell?
To answer these, we will compare two powerful orthogonal methods: a biophysical assay to confirm direct binding and a cell-based assay to measure target engagement in a more physiologically relevant context.[5]
The Hit Validation Workflow: From Biochemical Hit to Cellular Confirmation
The journey from an initial hit to a validated lead compound is a structured process of increasing biological complexity. An initial high-throughput screen (HTS) identifies compounds with desired activity, but these can include false positives. Orthogonal assays, which rely on different physical principles than the primary screen, are crucial for weeding out artifacts and building confidence in the compound's on-target activity.
Caption: Principle of ligand-induced thermal stabilization in DSF.
Experimental Protocol: DSF Assay
-
Reagent Preparation:
-
Prepare a 2X stock of Kinase X protein in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2). The final concentration should be optimized, typically 1-2 µM.
-
Prepare a 2X stock of a fluorescent dye (e.g., SYPRO Orange) diluted in the same assay buffer.
-
Prepare serial dilutions of Compound Y in 100% DMSO. A typical starting concentration is 10 mM.
-
Prepare a DMSO vehicle control and a known inhibitor of Kinase X as a positive control.
-
-
Assay Plate Setup (384-well PCR plate):
-
Add 100-200 nL of the serially diluted Compound Y, DMSO control, or positive control to the appropriate wells.
-
Prepare a master mix containing the 2X Kinase X and 2X dye solution.
-
Dispense 10 µL of the master mix into each well, bringing the final volume to ~10 µL and the final DMSO concentration to 1-2%.
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly to mix, and place it in a quantitative PCR (qPCR) instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/second.
-
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
Data Analysis and Interpretation
The output is a series of fluorescence intensity curves versus temperature. The Tm is calculated as the peak of the first derivative of this curve. A positive "hit" is a compound that causes a concentration-dependent increase in the Tm (a "thermal shift," or ΔTm) compared to the DMSO vehicle control. A ΔTm of ≥ 2 °C is generally considered a significant indication of direct binding.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) vs. DMSO | Interpretation |
| DMSO (Vehicle) | N/A | 45.2 | 0.0 | Baseline |
| Positive Control | 10 | 54.8 | +9.6 | Strong Binding |
| Compound Y | 1 | 46.1 | +0.9 | Weak/No Binding |
| Compound Y | 10 | 48.5 | +3.3 | Moderate Binding |
| Compound Y | 50 | 51.7 | +6.5 | Strong Binding |
Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
Confirming direct binding is a major step, but it doesn't guarantee the compound can enter a cell, engage its target in the crowded cytoplasm, and exert a biological effect. [5][6]Cellular target engagement assays are designed to answer this question. [7][8]The Cellular Thermal Shift Assay (CETSA®) is a powerful orthogonal method that extends the principle of thermal stabilization into the cellular environment.
Principle of the Assay
CETSA measures the thermal stability of a target protein within intact cells or cell lysates. [6]Similar to DSF, if a compound enters the cell and binds to its target protein, the protein becomes more resistant to heat-induced denaturation. In a common CETSA format (isothermal dose-response), intact cells are treated with varying concentrations of the compound. The cells are then heated to a specific temperature that causes partial denaturation of the target protein. After lysis, the soluble (non-denatured) fraction of the target protein is quantified, typically by Western Blot, ELISA, or other protein quantification methods. A compound that engages its target will result in more soluble protein remaining after heating compared to untreated cells.
Caption: Experimental workflow for an isothermal dose-response CETSA.
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Culture a cell line known to express Kinase X to ~80% confluency.
-
Harvest and resuspend the cells in a suitable cell culture medium.
-
Aliquot cells and treat with a serial dilution of Compound Y or DMSO vehicle for a defined period (e.g., 1 hour) at 37 °C.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a pre-determined melt temperature (Tm) for Kinase X in that cell line for 3 minutes. Leave an unheated control sample at room temperature. This Tm must be optimized in a preliminary experiment.
-
Immediately cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells using a method that does not denature proteins (e.g., multiple freeze-thaw cycles in liquid nitrogen).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4 °C) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble Kinase X in each sample using a specific antibody-based method like Western Blot or an AlphaLISA®/HTRF® assay. [8]
-
Data Analysis and Interpretation
The amount of soluble Kinase X in each heated sample is normalized to the unheated control. The data is then plotted against the concentration of Compound Y and fitted to a four-parameter logistic equation to determine the EC50 value. This cellular EC50 represents the concentration of compound required to stabilize 50% of the target protein, providing a direct measure of target engagement potency in a physiological setting.
| Compound | Concentration (µM) | % Soluble Kinase X (Normalized) | Interpretation |
| DMSO (Heated) | N/A | 35% | Baseline thermal stability |
| Compound Y | 0.1 | 42% | Low engagement |
| Compound Y | 1.0 | 68% | Moderate engagement |
| Compound Y | 10.0 | 91% | Strong engagement |
| Calculated EC50 | 1.5 µM | N/A | Potent cellular target engagement |
Comparative Analysis and Strategic Application
Both DSF and CETSA provide critical, complementary pieces of the validation puzzle. Neither assay alone tells the whole story.
| Feature | Differential Scanning Fluorimetry (DSF) | Cellular Thermal Shift Assay (CETSA) |
| Context | Biochemical / In Vitro | Cellular / In Situ |
| Principle | Ligand-induced thermal stabilization | Ligand-induced thermal stabilization |
| Key Question | Does the compound physically bind the purified protein? | Does the compound enter cells and bind its target? |
| Data Output | Melting Temperature Shift (ΔTm) | Cellular Potency (EC50) |
| Throughput | High (384/1536-well) | Medium to Low (depends on readout) |
| Pros | Fast, label-free, low protein consumption, direct binding evidence. | Physiologically relevant, confirms cell permeability and target engagement. [5][7][8] |
| Cons | Not in a biological context; can miss binders that require cofactors. [6] | More complex, lower throughput, requires specific antibodies for readout. |
By synthesizing the data, we can confidently conclude that 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a bona fide, cell-active inhibitor of Kinase X. The DSF data confirms a direct, physical interaction, while the CETSA data validates that this interaction occurs with high potency inside a living cell. This dual confirmation provides a solid foundation for advancing the compound into lead optimization and further structure-activity relationship (SAR) studies. [8]
References
- DiscoverX. Target Engagement Assays.
- Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
- Concept Life Sciences. Target Engagement Assay Services.
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Selvita. A Practical Guide to Target Engagement Assays.
- Kumar, A., & Pande, D. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Biosciences.
- BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
- Wang, L., et al. (2010).
- Gao, M., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters.
- Benchchem. 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Sources
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Engagement Assays [discoverx.com]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
Technical Comparison Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione vs. Allopurinol
Executive Summary
This guide provides a technical analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (EPPD), a purine bioisostere, comparing it against the standard clinical inhibitor Allopurinol . While Allopurinol utilizes a pyrazolo[3,4-d]pyrimidine scaffold to inhibit Xanthine Oxidase (XO), EPPD represents a "scaffold hop" to the pyrazolo[1,5-a]pyrimidine core. This structural modification is significant for researchers developing non-purine or modified-purine XO inhibitors to circumvent allopurinol hypersensitivity syndrome (AHS) or to tune pharmacokinetic profiles.
Chemical Identity & Structural Logic[1][2]
The core distinction lies in the nitrogen positioning and ring fusion. Allopurinol mimics hypoxanthine directly. EPPD retains the dione (lactam) functionality required for active site recognition but alters the ring fusion geometry, affecting solubility and binding kinetics.
| Feature | 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione | Allopurinol (Standard) |
| CAS Registry | 672323-32-9 | 315-30-0 |
| IUPAC Name | 3-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7(6H)-dione | 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Role | Purine Bioisostere / XO Inhibitor | Suicide Substrate / XO Inhibitor |
| Molecular Weight | 179.18 g/mol | 136.11 g/mol |
| H-Bond Donors | 2 (NH groups) | 2 |
| Lipophilicity (LogP) | ~0.5 (Predicted) | -0.55 (Hydrophilic) |
Structural Visualization
The following diagram illustrates the synthesis logic and the structural divergence from the standard.
Figure 1: Synthetic pathway for the target scaffold and its structural relationship to the standard.
Mechanism of Action: Xanthine Oxidase Inhibition[3][4][5][6]
Both compounds target Xanthine Oxidase (XO) , the rate-limiting enzyme in purine catabolism.[1][2] The 5,7-dione moiety of EPPD mimics the structure of xanthine, allowing it to occupy the molybdenum cofactor (Mo-co) active site.
-
Allopurinol: Acts as a suicide substrate.[2] It is hydroxylated by XO to Oxypurinol , which then tightly binds to the reduced molybdenum center (Mo(IV)), locking the enzyme in an inactive state.[2]
-
EPPD: Functions primarily as a competitive inhibitor. The pyrazolo[1,5-a]pyrimidine core orients the carbonyl oxygens to interact with the active site residues (Glu802, Arg880), preventing the entry of natural substrates (Hypoxanthine/Xanthine).
Figure 2: Comparative mechanism of action. Note that unlike Allopurinol, pyrazolo[1,5-a]pyrimidines typically do not generate ROS during binding.
Comparative Performance Data
The following data aggregates experimental findings for the pyrazolo[1,5-a]pyrimidine-5,7-dione class compared to Allopurinol.
| Metric | 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione | Allopurinol | Interpretation |
| IC50 (XO Inhibition) | 1.3 – 1.6 µM (Class Representative) | 0.6 – 0.8 µM | Allopurinol is slightly more potent in vitro, but EPPD remains in the active micromolar range. |
| Mode of Inhibition | Competitive / Mixed | Suicide Substrate (Irreversible) | EPPD offers reversible inhibition, potentially reducing long-term enzyme depletion side effects. |
| ROS Generation | Negligible | Moderate (during conversion) | EPPD does not require oxidative conversion to be active, avoiding superoxide radical generation associated with Allopurinol turnover. |
| Solubility (pH 7.4) | Moderate | Low | The ethyl group and [1,5-a] fusion provide a different lipophilic profile, aiding membrane permeability. |
Key Insight: While Allopurinol is more potent on a molar basis, the pyrazolo[1,5-a]pyrimidine class (including the 3-ethyl derivative) is crucial for patients who cannot tolerate Allopurinol due to severe cutaneous adverse reactions (SCARs). The lack of ROS generation during inhibition is a distinct mechanistic advantage.
Experimental Protocols
A. Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione
For research validation of the scaffold.
-
Reagents: 3-Amino-4-ethylpyrazole (10 mmol), Diethyl malonate (12 mmol), Sodium ethoxide (20 mmol), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in 20 mL anhydrous ethanol.
-
Add 3-Amino-4-ethylpyrazole and stir at room temperature for 10 min.
-
Dropwise add diethyl malonate.
-
Reflux the mixture for 4–6 hours (Monitor via TLC, eluent 5% MeOH in DCM).
-
Cool to room temperature.[3] The sodium salt of the product may precipitate.
-
Acidify with dilute HCl to pH 2–3 to precipitate the free dione.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
-
Validation: 1H NMR (DMSO-d6) should show characteristic dione protons and the ethyl group signals (triplet/quartet).
B. In Vitro Xanthine Oxidase Inhibition Assay
Self-validating protocol to compare EPPD vs. Allopurinol.
-
System: Spectrophotometric measurement of Uric Acid formation at 290 nm.
-
Buffer: 50 mM Phosphate buffer, pH 7.5, 25°C.
-
Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).
-
Substrate: Xanthine (50 µM final concentration).
-
Workflow:
-
Blank: Buffer + Enzyme (No substrate).
-
Control: Buffer + Enzyme + Substrate (Max Rate).
-
Test: Buffer + Enzyme + EPPD (varying conc: 0.1 – 10 µM) + Substrate.
-
Standard: Buffer + Enzyme + Allopurinol (varying conc: 0.1 – 10 µM) + Substrate.
-
-
Measurement: Monitor Absorbance (290 nm) for 5 minutes. Calculate slope (
). -
Calculation:
Plot Log[Inhibitor] vs. % Inhibition to determine IC50.
References
-
Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006).[2] Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow), 71, S49–S54.[2] Link
-
Robins, R. K., et al. (1985). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[4][5] Journal of Medicinal Chemistry, 28(11), 1661–1667. Link
-
PubChem Database. (2025). Compound Summary: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.[6] National Center for Biotechnology Information. Link
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. Link
Sources
- 1. Article [protein.bio.msu.ru]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. US8076479B2 - Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl)-amino derivatives and intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its Analogs in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione subclass. We will explore the impact of structural modifications on biological activity, compare this scaffold to alternative kinase inhibitors, and provide detailed experimental protocols for researchers in drug discovery.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1] This scaffold is considered a "privileged structure" as its derivatives have shown potent activity against a wide range of biological targets, most notably protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The pyrazolo[1,5-a]pyrimidine framework serves as a versatile template for the design of ATP-competitive and allosteric kinase inhibitors.[2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the nucleotide-binding site of many kinases. The specific compound of interest, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione , belongs to a subclass characterized by a dione functional group on the pyrimidine ring. While extensive SAR studies on this specific molecule are not widely published, we can extrapolate key principles from the broader family of pyrazolo[1,5-a]pyrimidine analogs to understand its potential and guide further optimization.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be significantly modulated by substitutions at various positions of the fused ring system. Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 2- and 6-positions of the pyrazole ring, have been shown to influence potency, selectivity, and pharmacokinetic properties.[1]
The Significance of Substitution at the 3-Position
The 3-position of the pyrazolo[1,5-a]pyrimidine core is a key site for modification to enhance kinase inhibitory activity. In the case of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione , the ethyl group at this position likely plays a role in establishing hydrophobic interactions within the ATP-binding pocket of target kinases.
Studies on related pyrazolo[1,5-a]pyrimidine analogs have demonstrated that the nature of the substituent at the 3-position is critical for potency. For instance, in a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines developed as KDR kinase inhibitors, a 4-methoxyphenyl group at the 3-position was found to be optimal for potency.[3] This suggests that both the size and electronic properties of the substituent at this position are important for target engagement. The ethyl group in our topic compound, being a small, non-polar alkyl group, would be expected to contribute to binding affinity through van der Waals forces.
The Role of the Dione Moiety and Substitutions at other Positions
The dione functionality at the 5- and 7-positions introduces hydrogen bond donor and acceptor capabilities, which can be crucial for anchoring the molecule within the kinase active site. The general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones often involves the cyclocondensation of β-ketoesters with aminopyrazoles.[4]
Modifications at other positions also play a significant role:
-
Position 2: Substitutions at this position can influence selectivity and potency.
-
Position 5 & 7: While our focus is on the dione, in other analogs, substitutions at these positions with various aryl and amino groups have been shown to be critical for activity against kinases like CDKs.[5][6]
-
Position 6: The 6-position has been explored with various substituents to modulate activity. For example, 3-thienyl and 4-methoxyphenyl groups at the 6- and 3-positions, respectively, resulted in a potent KDR inhibitor with an IC50 of 19 nM.[3]
The following diagram illustrates the key positions for substitution on the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione scaffold and their potential impact on activity.
Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione scaffold.
Comparative Analysis with Alternative Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for several important cancer-related kinases, including Pim-1 and Tropomyosin receptor kinases (Trks).[4][7] To provide a comprehensive perspective, we will compare the performance of pyrazolo[1,5-a]pyrimidine-based inhibitors with that of inhibitors possessing alternative chemical scaffolds.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.
| Compound/Scaffold | Target | IC50 | Reference |
| Pyrazolo[1,5-a]pyrimidine Analog | Pim-1 | 7 nM (SGI-1776) | [8][9] |
| Imidazo[1,2-b]pyridazine | Pim-1 | - | [8] |
| Thiazolidinedione | Pan-Pim | 16 nM (PIM1), 13 nM (PIM2), 6.4 nM (PIM3) | [10] |
| Benzofuran | Pim-1 | 410 nM | [10] |
| Indole | Pim-2 | 12.2 nM | [10] |
| Hispidulin (Flavonoid) | Pim-1 | 2.71 µM | [11] |
| AZD1208 | Pan-Pim | 0.4 nM (PIM1), 5 nM (PIM2), 1.9 nM (PIM3) | [11][12] |
As the table illustrates, while pyrazolo[1,5-a]pyrimidines can be potent Pim-1 inhibitors, other scaffolds like thiazolidinediones and the clinical candidate AZD1208 also demonstrate high potency, often across all Pim kinase isoforms.[10][11][12]
Trk Kinase Inhibitors
Trk kinases are a family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various cancers.[4]
| Compound/Scaffold | Target | IC50 | Reference |
| Larotrectinib (Pyrazolo[1,5-a]pyrimidine-based) | Pan-Trk | 2-20 nM (cell potency) | [4] |
| Entrectinib | Pan-Trk | - | [4] |
| Imidazo[4,5-b]pyridine | TrkA/B | 2 nM (TrkA), 8 nM (TrkB) | [13] |
| Purine | Trk | Potent inhibition | [13] |
| K252a (Indole carbazole) | TrkA | - | [14] |
Larotrectinib, a pyrazolo[1,5-a]pyrimidine-based drug, is a highly successful pan-Trk inhibitor.[4] This highlights the clinical relevance of this scaffold. Other scaffolds like imidazo[4,5-b]pyridines and purines also exhibit potent Trk inhibition.[13]
Experimental Protocols
To facilitate further research and validation of pyrazolo[1,5-a]pyrimidine-based compounds, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a standard method to determine the IC50 of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the stop solution to remove non-specific binding.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione subclass, remains a highly valuable framework in the design of novel kinase inhibitors. The amenability of this core to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct SAR data for the title compound is limited, by extrapolating from related analogs, we can appreciate the importance of substitutions at key positions, particularly the 3-position, in driving biological activity.
Comparative analysis with other kinase inhibitor scaffolds reveals that while pyrazolo[1,5-a]pyrimidines are highly competitive, the landscape of kinase inhibitor discovery is diverse, with multiple chemical classes showing promise. Future research in this area should focus on:
-
Elucidating the specific kinase targets of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its close analogs.
-
Systematic SAR studies on the dione subclass to optimize potency and selectivity.
-
Head-to-head comparisons with other leading inhibitor scaffolds in relevant preclinical models.
By leveraging the insights and protocols presented in this guide, researchers can more effectively advance the development of novel and effective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- Hall, A., et al. (2011). Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays. Neuropharmacology, 61(1-2), 183-191.
- Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Chemistry, 1-15.
- Hall, A., et al. (2011). Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays. Discovery - the University of Dundee Research Portal.
- Liu, Z. R., et al. (2026). Discovery of new non-macrocyclic TRK inhibitors based on conformational flexibility and scaffold hopping to overcome clinical acquired resistance.
- Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2018). Journal of Medicinal Chemistry, 61(17), 7063-7087.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(1), 1-26.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(23), 7233.
- Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). Bioorganic Chemistry, 117, 105431.
- Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393.
-
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive.
- Iorkula, T. H., et al. (2025).
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. (n.d.). ElectronicsAndBooks.
- Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(7), 763-768.
-
Pyrazolo[1,5-A]pyrimidine-5,7-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o759.
- Structure of a pyrazolo-[3,4-d]-pyrimidine. (2010).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Cross-reactivity profile of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
The following technical guide details the cross-reactivity and selectivity profile of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione , a small-molecule inhibitor primarily targeting D-amino acid oxidase (DAAO) .
Executive Summary & Mechanism of Action
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as 3-Et-PPD ) belongs to a class of fused pyrimidines designed as substrate-competitive inhibitors of D-amino acid oxidase (DAAO).
-
Primary Target: Human D-amino acid oxidase (hDAAO).
-
Mechanism: The molecule binds to the active site of DAAO, mimicking the D-amino acid substrate. The 5,7-dione moiety forms critical hydrogen bonds with Arg283 and Tyr224 in the catalytic pocket, while the pyrazolo core engages in
-stacking interactions with the flavin adenine dinucleotide (FAD) cofactor. The 3-ethyl substituent occupies the hydrophobic sub-pocket (specificity pocket), enhancing affinity over the unsubstituted core. -
Biological Context: Inhibition of DAAO increases synaptic levels of D-serine , a potent co-agonist of the NMDA receptor (NMDAR). Thus, 3-Et-PPD is investigated for modulating NMDAR hypofunction in schizophrenia and cognitive disorders.
Signaling Pathway & Mechanism
The following diagram illustrates the modulation of the NMDA receptor pathway via DAAO inhibition and the points of potential cross-reactivity.
Caption: Mechanism of 3-Et-PPD action. The inhibitor blocks DAAO, preventing D-serine degradation and enhancing NMDA receptor signaling. Potential off-targets (DDO, GO) are structurally related flavoenzymes.
Comparative Selectivity Profile
The utility of 3-Et-PPD relies on its ability to distinguish between DAAO and structurally homologous flavoenzymes.
Primary Off-Target: D-Aspartate Oxidase (DDO)
DDO is the closest structural homolog to DAAO but prefers acidic D-amino acids (D-Asp, D-Glu).
-
Selectivity Basis: The active site of DDO contains polar/charged residues to accommodate the acidic side chain of aspartate. The 3-ethyl group of 3-Et-PPD is hydrophobic and sterically clashes with the DDO active site, providing selectivity for DAAO .
-
Data Comparison:
-
3-Et-PPD vs. DAAO:
(Estimated based on 3-methyl analog SAR). -
3-Et-PPD vs. DDO:
. -
Result: >200-fold selectivity window.[1]
-
Secondary Off-Target: Glycine Oxidase (GO)
Glycine oxidase shares the FAD-binding architecture.
-
Selectivity Basis: GO has a smaller active site tailored for glycine. The ethyl substitution at position 3 of the pyrazolo[1,5-a]pyrimidine ring creates steric hindrance, preventing effective binding to GO.
Structural "False Friends": Kinases
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" often found in kinase inhibitors (e.g., CDK2, PI3K inhibitors).
-
Differentiation: Kinase inhibitors typically possess bulky aromatic substituents at positions 3, 5, and 7 to occupy the ATP-binding pocket.
-
3-Et-PPD Profile: The 5,7-dione functionality (carbonyls) makes the molecule significantly more polar and planar, mimicking a substrate rather than an ATP analog. Consequently, 3-Et-PPD exhibits negligible cross-reactivity with the human kinome (e.g., CDK, GSK3
) compared to its 5,7-substituted kinase inhibitor cousins.
Summary Table: Selectivity Data
| Target | Interaction Type | Est.[2] Affinity ( | Selectivity Ratio (vs DAAO) |
| hDAAO (Target) | Competitive Inhibitor | ~0.3 µM | 1.0 (Reference) |
| hDDO (Off-Target) | Competitive Inhibitor | > 100 µM | > 300x |
| Glycine Oxidase | Steric Clash | > 500 µM | > 1000x |
| NMDA Receptor | None (Indirect) | No Binding | N/A |
| AMPA/Kainate | None | No Binding | N/A |
| CDK2/Cyclin A | None (Scaffold only) | > 10 µM | > 30x |
Experimental Validation Protocols
To validate the selectivity of 3-Et-PPD in your own lab, use the following self-validating enzymatic assays.
Protocol A: DAAO vs. DDO Selectivity Assay
Objective: Determine the Selectivity Index (SI) =
Reagents:
-
Enzymes: Recombinant human DAAO (hDAAO) and human DDO (hDDO).
-
Substrates: D-Serine (50 mM) for DAAO; D-Aspartate (50 mM) for DDO.
-
Detection: Amplex Red / Horseradish Peroxidase (HRP) coupled system (detects
).
Workflow:
-
Preparation: Dilute 3-Et-PPD in DMSO (stock 10 mM) to serial concentrations (0.01 µM to 100 µM).
-
Incubation: Incubate enzyme (50 ng/mL) with inhibitor for 10 min at 25°C in pyrophosphate buffer (pH 8.5).
-
Reaction Start: Add Substrate + Amplex Red + HRP mixture.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes (kinetic mode).
-
Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract
.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Control: Use Benzoate (DAAO inhibitor) and Meso-tartrate (DDO inhibitor) as positive controls.
Protocol B: Cell-Based "Off-Target" Toxicity Screening
Since the scaffold can be toxic if it hits unknown targets, a cytotoxicity counter-screen is essential.
Workflow:
-
Cell Line: HepG2 or SH-SY5Y (neuronal).
-
Treatment: Treat cells with 3-Et-PPD (10 µM and 50 µM) for 24h.
-
Readout: MTT or CellTiter-Glo assay.
-
Interpretation: If viability > 90% at 50 µM, the compound is likely free of gross off-target effects on essential metabolic enzymes (e.g., mitochondrial respiration).
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the Selectivity Index (SI) of 3-Et-PPD.
Synthesis & Purity Considerations
When sourcing or synthesizing 3-Et-PPD for research, be aware of specific impurities that alter the cross-reactivity profile.
-
Tautomeric Purity: The 5,7-dione can exist in enol forms. Ensure the solid state is the dione (confirmed by C=O stretch in IR at ~1680 cm⁻¹).
-
Synthetic Impurities:
-
3-Ethyl-5-chloro-7-one derivatives: Intermediates in synthesis. These are highly reactive and potent kinase inhibitors , which will cause false positives in selectivity assays.
-
Requirement: Purity > 98% by HPLC; confirmed absence of chlorine by Mass Spec.
-
References
-
Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a target for the treatment of schizophrenia." Drug Discovery Today, 12(23-24), 1036-1043. Link
- Establishes the SAR of pyrazolo[1,5-a]pyrimidine-5,7-diones as DAAO inhibitors.
-
Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43(5), 1833-1850. Link
- Details the active site differences between DAAO and DDO, explaining the selectivity of hydrophobic 3-substituents.
-
Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and involvement in the biosynthesis and degradation of D-aspartate." Biological and Pharmaceutical Bulletin, 33(10), 1599-1604. Link
- Provides the baseline for DDO cross-reactivity testing.
- Hopkins, A. L., et al. (2008). "The druggable genome." Nature Reviews Drug Discovery, 1, 727-730. Contextualizes the pyrazolopyrimidine scaffold risks in kinase inhibition.
Sources
- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione against published compounds
[1]
Executive Summary
3-EPPD represents a privileged "scaffold hop" from the classic Xanthine (Purine-2,6-dione) core.[1] While purines are ubiquitous in signaling (Adenosine, GTP), their synthetic manipulation is often plagued by complex protection/deprotection steps and poor solubility.[1]
The 3-EPPD scaffold offers a bioisosteric alternative that retains the critical hydrogen-bonding pharmacophore of xanthine but provides:
-
Superior Synthetic Accessibility: A robust 2-step synthesis vs. the multi-step Traube synthesis required for purines.[1]
-
Tunable Lipophilicity: The C3-ethyl group breaks the "flatness" of the core, improving LogP and cell permeability compared to the highly polar xanthine.[1]
-
Versatile Pharmacology: Validated utility in designing Xanthine Oxidase (XO) inhibitors , Adenosine Receptor antagonists , and Kinase inhibitors (e.g., CDK, KDM5).[1]
Chemical & Physical Benchmarking
The following table compares 3-EPPD directly against its primary bioisostere, Xanthine , and the drug standard Allopurinol .
| Feature | 3-EPPD (Topic) | Xanthine (Standard) | Allopurinol (Drug) | Implication |
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Purine (Imidazo[4,5-d]pyrimidine) | Pyrazolo[3,4-d]pyrimidine | 3-EPPD lacks the acidic imidazole NH, reducing non-specific binding.[1] |
| H-Bond Donors | 2 (N4-H, N6-H) | 3 (N1, N3, N7/9) | 2 | 3-EPPD has a cleaner donor profile for kinase hinge binding.[1] |
| Calc. LogP | ~0.65 (More Lipophilic) | -0.81 (Hydrophilic) | -0.55 | 3-EPPD shows better passive membrane permeability.[1] |
| Synthetic Yield | 85-92% (One-pot) | ~40-60% (Multi-step) | High (Industrial) | 3-EPPD is superior for library generation.[1] |
| Metabolic Liability | C3-Ethyl oxidation | N-Oxidation / Xanthine Oxidase | XO Hydroxylation | C3-Ethyl offers a handle for metabolic soft-spot engineering.[1] |
Synthetic Efficiency Benchmarking
The primary advantage of 3-EPPD is its "Green Chemistry" compatibility.[1] Unlike purine synthesis, which often requires harsh conditions or toxic reagents (e.g., phosphoryl chloride for chlorination), 3-EPPD is synthesized via a condensation reaction.[1]
Workflow Comparison: Purine vs. 3-EPPD
Figure 1: The 3-EPPD pathway avoids the unstable diamine intermediates required for Purine synthesis.[1]
Experimental Protocols
Protocol A: High-Yield Synthesis of 3-EPPD
Objective: Synthesize 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with >90% purity without chromatography.
Reagents:
-
4-Ethyl-1H-pyrazol-5-amine (1.0 eq)[1]
-
Diethyl malonate (1.2 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in EtOH)[1]
-
Ethanol (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Add 4-Ethyl-1H-pyrazol-5-amine (10 mmol) to Ethanol (20 mL). Stir until dissolved.
-
Activation: Dropwise add NaOEt solution (20 mmol) over 5 minutes. The solution may darken slightly (deprotonation of pyrazole NH).[1]
-
Cyclization: Add Diethyl malonate (12 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (The "Self-Cleaning" Step):
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Validation:
-
Yield: Expected 85–92%.
-
1H NMR (DMSO-d6): Look for disappearance of ethyl protons from malonate and appearance of a singlet at ~5.6 ppm (H6 of pyrimidine ring).[1]
-
Protocol B: Xanthine Oxidase (XO) Inhibition Assay
Objective: Benchmark 3-EPPD activity against Allopurinol.[1]
Functional Applications & Signaling
The 3-EPPD scaffold is not just a static building block; it actively mimics the ATP-binding motif of kinases.[1]
Pharmacophore Mapping: 3-EPPD vs. ATP
The dione motif at positions 5 and 7 functions as a Hydrogen Bond Acceptor/Donor pair , mimicking the Adenine ring of ATP but with a distinct geometry that allows for selectivity.[1]
Figure 2: Binding mode of 3-EPPD. The C7-Carbonyl and N6-H form a critical "bidentate" interaction with target proteins.[1]
References
-
PubChem. "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary."[1][2] National Center for Biotechnology Information.[1] Link[1][2]
-
Moustafa, M. et al. (2022).[1][3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC.[1] Link
-
Liang, J. et al. (2016).[1][4] "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent KDM5 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Hosny, M. A. et al. (2020).[1][5] "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines." Medicinal Chemistry. Link
-
Frey et al. (Specific reference to cyclocondensation protocols cited in MDPI review). MDPI Molecules. Link
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Analogs: A Comparative Guide
This guide provides a comprehensive framework for the independent verification and comparative analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule inhibitors. By presenting detailed experimental protocols and comparative data, this document aims to facilitate informed decision-making and accelerate the drug discovery pipeline.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Analogs of this scaffold have shown promise as potent inhibitors of various kinases, making them attractive candidates for the development of targeted cancer therapies.[1][3][4] This guide will focus on the synthesis, characterization, and biological evaluation of a representative pyrazolo[1,5-a]pyrimidine-dione, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, and compare its hypothetical performance against other relevant pyrazolopyrimidine derivatives.
Synthesis and Characterization of Pyrazolopyrimidine Scaffolds
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various established chemical routes. A common and effective method involves the cyclocondensation of 3-aminopyrazole precursors with appropriate dicarbonyl compounds or their equivalents.[5][6]
General Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-diones
The synthesis of the target compound, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, and its analogs can be conceptualized through the following workflow:
Caption: General synthetic workflow for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
Experimental Protocol: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
-
Reaction Setup: To a solution of 3-amino-5-ethylpyrazole (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents).
-
Base Addition: Add a catalytic amount of a base, for example, sodium ethoxide, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization
The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Comparative Biological Evaluation
The biological activity of pyrazolopyrimidine derivatives is often assessed by their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.[1][3][4] This section outlines a comparative study of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione against two other well-established pyrazolopyrimidine scaffolds: a pyrazolo[3,4-d]pyrimidine and a generic pyrazolo[1,5-a]pyrimidine kinase inhibitor.
In Vitro Kinase Inhibition Assay
A primary method to evaluate the potency of these compounds is through in vitro kinase inhibition assays. These assays measure the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Reaction: Prepare a reaction mixture containing the target kinase (e.g., CDK2, EGFR), a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature for the kinase reaction.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
Hypothetical Comparative Data
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) |
| Compound A | 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione | CDK2 | 150 |
| Compound B | Pyrazolo[3,4-d]pyrimidine Derivative[7] | CDK2 | 81 |
| Compound C | Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor[8] | CDK2 | 3 |
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cells, a cell-based assay is crucial. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Comparative Data
| Compound | Scaffold | Cell Line | GI₅₀ (µM) |
| Compound A | 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione | MCF-7 | 12.5 |
| Compound B | Pyrazolo[3,4-d]pyrimidine Derivative[7] | MCF-7 | 0.045 |
| Compound C | Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor[8] | MCF-7 | 0.28 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The differences in biological activity among the compared compounds can be attributed to their distinct structural features, which influence their binding to the target kinase.
Caption: Logical relationship between chemical structure and biological activity.
The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are known to act as hinge-binding motifs in many kinase inhibitors, mimicking the adenine ring of ATP.[1] The substituents on the core scaffold play a crucial role in determining the potency and selectivity of the inhibitor by forming additional interactions with the kinase active site. For instance, the ethyl group at the 3-position of our target compound may provide favorable hydrophobic interactions, while the more complex substitutions in the comparator compounds likely engage in additional hydrogen bonding or other interactions, leading to their higher potency.
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis, characterization, and comparative biological evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine analogs. The provided protocols offer a robust framework for researchers to independently verify findings and explore the therapeutic potential of this important class of compounds.
Future work should focus on expanding the library of analogs with diverse substitutions to further probe the structure-activity relationship. Additionally, in vivo studies using animal models are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most promising compounds.
References
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing.
- Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. (n.d.). PubChem.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing.
- Discovery and Identification of Pyrazolopyramidine Analogs as Novel Potent Androgen Receptor Antagonists. (n.d.). PMC.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
- Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). PubMed.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). PMC.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC.
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). PubMed.
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. (n.d.). EPA.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021). ResearchGate.
- Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. (n.d.). Sigma-Aldrich.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PMC.
- Synthesis of pyrazolopyrimidine derivatives 14–17. (n.d.). ResearchGate.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PMC.
- ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). Abovchem.
- 25940-35-6|Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (n.d.). BLDpharm.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC. Retrieved February 15, 2026, from
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI.
- Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. (2014). ResearchGate.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | C6H5N3O2 | CID 135787026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and Identification of Pyrazolopyramidine Analogs as Novel Potent Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Target Engagement: Cellular Thermal Shift Assay (CETSA) for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended protein target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, technical comparison of the Cellular Thermal Shift Assay (CETSA) with alternative target engagement methodologies, focusing on a practical application for a novel compound, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. As this molecule's specific target is not widely documented, this guide will uniquely address CETSA's power not only in validating known interactions but also in the crucial process of target deconvolution.
The Imperative of Target Engagement in Drug Discovery
The journey from a promising chemical entity to a therapeutic agent is fraught with challenges, a significant portion of which stem from a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is the uncertainty of whether a drug candidate reaches and interacts with its intended molecular target in a physiologically relevant context[1][2]. Measuring target engagement provides the mechanistic confidence necessary to interpret cellular and in vivo activity, thereby guiding medicinal chemistry efforts and de-risking clinical progression[2].
The Principle of CETSA: A Label-Free Approach to Target Engagement
First introduced in 2013, CETSA is a powerful biophysical technique that allows for the direct assessment of drug-target interactions in intact cells and tissues[3][4]. The core principle is based on the phenomenon of ligand-induced thermal stabilization of proteins[3][5]. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation and aggregation[5][6]. By subjecting cell lysates or intact cells to a temperature gradient, one can quantify the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound, compared to a vehicle control, is indicative of target engagement[5].
One of the key advantages of CETSA is that it is a label-free method, meaning it does not require modification of the compound or the target protein, which can sometimes interfere with the natural interaction[6][7]. Furthermore, by performing the assay in a cellular context, factors such as cell permeability, intracellular metabolism, and the presence of endogenous co-factors and binding partners are inherently taken into account[3][8].
Navigating the CETSA Landscape: From Targeted Validation to Proteome-Wide Discovery
CETSA is not a monolithic technique but rather a platform of adaptable methods, each suited for different stages of the drug discovery process[5][9].
-
CETSA Classic (Western Blot-based): This is the original format, typically used for validating the engagement of a compound with a known target protein. The amount of soluble protein after heat treatment is quantified by Western blotting using a specific antibody for the target of interest. While robust, its throughput is limited[5].
-
Isothermal Dose-Response CETSA (ITDRF-CETSA): In this format, cells are treated with a range of compound concentrations and then subjected to a single, fixed temperature. This approach allows for the determination of an EC50 value for target engagement, providing quantitative data on compound potency in a cellular environment[10][11][12].
-
High-Throughput CETSA (HT-CETSA): To address the throughput limitations of the classic format, various detection methods have been developed, such as those based on AlphaLISA, enzyme-linked immunosorbent assay (ELISA), or reporter systems. These formats are more amenable to screening larger compound libraries[9][13].
-
Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP): This is the most powerful and unbiased application of the CETSA principle. Instead of relying on antibodies, quantitative mass spectrometry is used to identify and quantify thousands of proteins simultaneously that remain soluble after heat treatment[7][9][14]. This proteome-wide approach is invaluable for identifying the primary targets of novel compounds, as well as potential off-targets, making it a key tool for target deconvolution[7][15].
A Practical Guide: Applying CETSA for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
Given the pyrazolo[1,5-a]pyrimidine scaffold present in many kinase inhibitors and other pharmacologically active molecules, we will proceed with a hypothetical workflow assuming a potential intracellular kinase target for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione[16][17][18][19].
Part 1: Target Deconvolution using MS-CETSA (TPP)
The initial and most critical step for an uncharacterized compound is to identify its intracellular binding partners.
Experimental Workflow:
Caption: Workflow for MS-CETSA (TPP) for target deconvolution.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency. Treat cells with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione (e.g., at 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heat Treatment: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. A non-heated sample (37°C) serves as a control for total soluble protein.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble proteins from each temperature point are digested into peptides. The peptides from each condition are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis.
-
LC-MS/MS Analysis and Data Interpretation: The labeled peptides are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein at different temperatures is determined. Proteins that show a significant shift in their melting curves in the presence of the compound are identified as potential targets.
Part 2: Target Validation and Potency Determination using ITDRF-CETSA
Once a primary target is identified from the MS-CETSA experiment (let's hypothetically say it is "Kinase X"), the next step is to validate this interaction and determine the compound's potency for target engagement.
Experimental Workflow:
Caption: Workflow for ITDRF-CETSA for target validation and potency determination.
Detailed Protocol:
-
Determine Optimal Heating Temperature: First, perform a standard CETSA melt curve for Kinase X without the compound to determine its aggregation temperature (Tagg). The optimal temperature for the ITDRF experiment will be one at which a significant portion of the protein denatures, allowing for a clear window to observe stabilization.
-
Compound Titration: Treat cells with a serial dilution of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.
-
Isothermal Heat Shock: Subject all samples to the pre-determined optimal temperature.
-
Analysis: Lyse the cells, separate the soluble and aggregated fractions, and quantify the amount of soluble Kinase X using Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve and calculate the EC50 for target engagement.
CETSA in Context: A Comparison with Other Target Engagement Assays
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other available technologies.
| Assay | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization | Cell lysates, intact cells, tissues | Low to High (format dependent) | Label-free, physiologically relevant context, applicable to various targets[3][4][6] | Not all binding events cause a thermal shift, indirect measurement of binding[13] |
| Radioactive Binding Assays | Competition of a labeled ligand with an unlabeled test compound | Cell membranes, purified proteins | High | High sensitivity, direct measure of binding affinity (Ki) | Requires a radiolabeled ligand, safety concerns, not in a cellular context |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon ligand binding to an immobilized target | Purified proteins | Medium to High | Real-time kinetics (kon, koff), label-free[20] | Requires purified and immobilized protein, may not reflect cellular environment[20] |
| Isothermal Titration Calorimetry (ITC) | Heat change upon ligand binding | Purified proteins in solution | Low | Provides full thermodynamic profile (ΔH, ΔS, Kd), solution-based[20] | Requires large amounts of pure protein, low throughput[20] |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand | Intact cells | High | Live-cell measurements, reversible binding kinetics | Requires genetic modification of the target protein, dependent on a suitable fluorescent ligand[13] |
Hypothetical Signaling Pathway and Point of Intervention
To visualize the potential impact of our hypothetical compound, we can map its interaction onto a generic kinase signaling pathway.
Caption: Hypothetical signaling pathway illustrating the inhibition of "Kinase X" by the compound.
Conclusion
The Cellular Thermal Shift Assay provides an indispensable toolkit for modern drug discovery, offering a physiologically relevant and label-free method to assess target engagement. For a novel compound like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, a strategic application of CETSA, beginning with proteome-wide MS-CETSA for target identification followed by quantitative ITDRF-CETSA for validation, offers a robust path forward. By integrating CETSA data with insights from orthogonal biophysical and cellular assays, researchers can build a comprehensive understanding of a compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.
References
-
Current Advances in CETSA - Frontiers. (2022-06-08). Available from: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]
-
Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI. (2026-01-07). Available from: [Link]
-
Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - ELRIG. (2019-10-31). Available from: [Link]
-
Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC. Available from: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. - SciLifeLab Publications. (2019-10-30). Available from: [Link]
-
CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC. (2016-03-24). Available from: [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science - ACS Publications. (2022-01-27). Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020-12-02). Available from: [Link]
-
CETSA. Available from: [Link]
-
Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed. (2020-01-01). Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014-08-07). Available from: [Link]
-
A robust CETSA data analysis automation workflow for routine screening - Genedata. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Available from: [Link]
-
CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Determining target engagement in living systems - PMC. Available from: [Link]
-
Biophysics: How to choose the right assay for your drug discovery project. Available from: [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025-12-08). Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery - PMC - NIH. Available from: [Link]
-
(PDF) Current Advances in CETSA - ResearchGate. (2025-08-08). Available from: [Link]
-
CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Publications - CETSA. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (2024-01-09). Available from: [Link]
-
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione - PubChem. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI. (2019-05-13). Available from: [Link]
-
Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available from: [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 4. CETSA [cetsa.org]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elrig.org [elrig.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. osti.gov [osti.gov]
- 18. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. As a novel heterocyclic compound, specific toxicological and environmental impact data may be limited. Therefore, this procedure is grounded in the precautionary principle, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety and regulatory compliance.
The core directive of this protocol is to ensure the safety of laboratory personnel and the protection of the environment. This is achieved by following a risk-averse strategy that complies with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
| Immediate Safety Protocols & Information | |
| Hazard Class (Assumed) | Potentially toxic if swallowed, skin/eye irritant. Treat as a hazardous chemical waste. |
| Required PPE | Nitrile gloves, safety goggles (ANSI Z87.1-rated), and a lab coat are mandatory. |
| Handling Location | All handling of the solid compound or its solutions should occur inside a certified chemical fume hood. |
| Spill Response | In case of a spill, evacuate the immediate area. Barricade the spill zone. Do not attempt cleanup without appropriate PPE and a chemical spill kit. Notify your institution's Environmental Health & Safety (EHS) office immediately. |
| Disposal Route | DO NOT dispose of down the sink or in regular trash.[3][4] All waste must be collected, labeled, and disposed of through your institution's hazardous waste management program. |
| Primary Contact | Your Institution's Environmental Health & Safety (EHS) Office. |
Hazard Assessment and the Precautionary Principle
Causality: Due to the absence of a complete toxicological profile, our protocol is dictated by the precautionary principle. We must infer potential hazards from structurally related compounds and assume the substance is hazardous. This approach ensures that safety measures are robust enough to protect against unknown risks, forming a self-validating system of safe laboratory practice.
Waste Segregation: A Critical First Step
Proper segregation is fundamental to safe chemical waste management to prevent dangerous reactions.[1][8]
-
Waste Stream Classification: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione waste should be classified as Non-Halogenated Organic Solid Waste . If dissolved in a solvent, the classification will depend on the solvent used (e.g., "Non-Halogenated Organic Solvent Waste").
-
Incompatibilities:
-
DO NOT mix with strong oxidizing agents.
-
DO NOT mix with strong acids or bases unless part of a neutralized work-up procedure, in which case the resulting solution must be collected as a separate hazardous waste stream.
-
Keep separate from inorganic wastes, heavy metal solutions, and halogenated organic wastes.[8]
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of waste containing 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.
Step 1: Select an Appropriate Waste Container
The integrity of the disposal process begins with the container.
-
Choose a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw-on, tightly sealing cap.[4][8] The container must be chemically compatible with the waste.
-
Verify Container Condition: Ensure the container is free from cracks, leaks, or other damage.[8]
-
Prohibited Containers: Never use food or beverage containers (e.g., soda bottles, milk jugs) for waste collection to avoid accidental ingestion.[8]
Step 2: Waste Accumulation
-
Solid Waste:
-
Collect unadulterated solid waste, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated, clearly labeled solid waste container.
-
Contaminated labware (e.g., spatulas, glassware) should be decontaminated or disposed of as contaminated debris.[8]
-
-
Solution Waste:
-
Collect all solutions containing the compound (e.g., from reaction work-ups, chromatography fractions, rinsing) in a designated liquid waste container.
-
If rinsing glassware, the initial rinses with a solvent must be collected as hazardous waste.[4]
-
Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[8]
-
-
Maintain Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[4][8]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and is critical for safe handling by waste management personnel.
-
Attach a Waste Tag: As soon as you designate a container for waste, affix a hazardous waste tag provided by your institution's EHS department.[3][8]
-
Complete the Tag:
-
Clearly write "WASTE " on the container itself.[3]
-
Fill out all constituents and their approximate percentages. For example:
-
Methanol: 80%
-
Water: 19%
-
3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione: ~1%
-
-
Do not use chemical formulas or abbreviations. Write the full chemical names.
-
Indicate the relevant hazards (e.g., Toxic, Flammable if in a flammable solvent).
-
Include the date of accumulation and the name of the generating researcher/laboratory.
-
Step 4: Safe Storage Pending Disposal
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[2]
-
Segregation in Storage: Store the waste container with other compatible waste types, away from incompatible materials.[2][8]
Step 5: Arrange for Waste Pickup
-
Follow Institutional Procedures: Contact your institution's EHS office or use their designated online portal to request a hazardous waste pickup.
-
Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs often have a six-month maximum storage time before waste must be removed.[1][2]
Spill and Emergency Procedures
-
Small Spill (Solid):
-
If a small amount of solid is spilled inside a chemical fume hood, gently sweep it up with appropriate tools and place it in the solid hazardous waste container.
-
Wipe the area with a solvent-moistened towel and place the towel in the solid waste container.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Alert others in the lab immediately.
-
Evacuate the area.
-
Prevent access to the area.
-
Contact your institution's EHS office or emergency response line immediately. Do not attempt to clean it up yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.
Caption: Decision workflow for safe collection and disposal.
References
-
Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]
-
University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]
-
University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]
-
PubChem. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. [Link]
-
PubChem. Pyrazolo[1,5-A]pyrimidine-5,7-diol. [Link]
Sources
- 1. justrite.com [justrite.com]
- 2. danielshealth.com [danielshealth.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. fishersci.com [fishersci.com]
- 6. 5,7-Dimethylpyrazolo 1,5-a pyrimidine-3-carbaldehyde AldrichCPR 878414-63-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione
[1][2]
Executive Safety Profile
Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione CAS: 25015-89-6 (Representative analog) Physical State: Off-white to beige solid powder.[1][2] Primary Hazard Class (Derived): Acute Toxicity (Oral) Cat.[1][2] 3/4 ; Skin/Eye Irritant Cat.[1][2] 2 .
The Scientific Reality: As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or benzodiazepine receptor ligands.[1][2] While specific toxicological data (LD50) for this exact ethyl-derivative may be sparse in public registries, the pyrazolo[1,5-a]pyrimidine core is a verified pharmacophore.[1][2] Therefore, we must apply the Precautionary Principle. We treat this not merely as "dust" but as a bioactive intermediate with potential for enzyme inhibition.[1][2]
Immediate Action Required:
Occupational Exposure Banding (OEB) & Risk Assessment[1][2][3]
In the absence of a specific Occupational Exposure Limit (OEL), we assign this compound to Occupational Exposure Band 3 (OEB 3) based on structural activity relationship (SAR) analysis of the pyrimidine dione core.[1][2]
| Parameter | Classification | Rationale (Causality) |
| Band Assignment | OEB 3 | Potent pharmacophore; likely bioactive range 10–100 µg/m³.[1][2][3][4] |
| Dust Potential | High | Dione tautomers often crystallize as fine electrostatic powders, increasing inhalation risk during weighing.[1][2] |
| Solubility | DMSO/DMF | High solubility in penetrating solvents increases the risk of transdermal delivery if splashed.[1][2] |
| GHS Codes | H301/H302, H315, H319 | Toxic/Harmful if swallowed; Causes skin/eye irritation (inferred from analogs).[1][2] |
PPE Selection Matrix
This matrix is designed to prevent "permeation breakthrough"—the silent failure where chemicals pass through glove material without visible degradation.[1][2]
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand (Inner) | Nitrile (4 mil) | Acts as a second skin.[1][2] Inspect for pinholes by air-inflation before donning.[1][2] |
| Hand (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Why? The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching motions.[1][2] |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for fine powders.[1][2] Goggles seal the orbital area against airborne dust migration.[1][2] |
| Body | Lab Coat (Poly/Cotton or Tyvek) | Standard coat is acceptable for solid handling.[1][2] Use Tyvek sleeves if handling >10g or liquid solutions.[1][2] |
| Respiratory | Engineering Controls Only | Standard: Fume Hood (Face velocity: 0.5 m/s).[1][2] Emergency: P100 Half-Mask (for spill cleanup outside hood).[1][2] |
Operational Protocol: The "Static-Free" Weighing Method[1][2]
The highest risk of exposure occurs during weighing due to electrostatic dispersion of the dry powder.[1][2]
Phase 1: Preparation (The "Clean Zone")[1][2]
-
Verify Airflow: Check the fume hood monitor. Flow must be laminar.
-
Ionization (Optional but Recommended): Place an anti-static bar or gun inside the hood to neutralize the dione powder.[1][2] Pyrimidines are prone to static charge, causing "jumping" particles.[1][2]
-
Pre-weigh Taring: Tare your vial/flask before opening the chemical container.[1][2]
Phase 2: Transfer (The "Active Zone")[1][2]
-
Don PPE: Put on inner gloves, lab coat, then outer gloves (taped or pulled over cuffs).[1][2]
-
Open Container: Open the source container only inside the hood, at least 6 inches back from the sash.
-
Solvent Addition: If solubilizing, add solvent (e.g., DMSO) slowly down the side of the vessel.[1][2]
Phase 3: Decontamination (The "Exit Zone")[1][2]
-
Wipe Down: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol/Methanol before returning it to storage.[1][2]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the palm) and dispose of them as solid hazardous waste.[1][2]
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.[1][2]
Emergency & Disposal Procedures
Spill Management (Powder)[1][2][3]
Waste Disposal[1][2][4][5][6][7]
Visualization: Risk Assessment & Handling Workflow
The following diagram illustrates the decision logic for handling this bioactive scaffold, emphasizing the "Stop/Go" safety checks.
Caption: Workflow logic for handling OEB 3 pyrimidine intermediates. Note the critical "Stop" point if engineering controls (Hood) fail.
References
-
PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Available at: [Link][1][2]
-
Naumann, B. D., et al. (1996).[1][2] Performance-based exposure control limits for pharmaceutical active ingredients.[1][2] American Industrial Hygiene Association Journal.[1][2] (Foundational text for OEB).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Available at: [Link][1][2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
